What is the molecular weight and CAS number of 3-Bromo-5-(piperidin-3-yl)pyridine
An In-Depth Technical Guide to 3-Bromo-5-(piperidin-3-yl)pyridine for Advanced Research This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Bromo-5-(piperidin-3-yl)pyridine for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical entity 3-Bromo-5-(piperidin-3-yl)pyridine. It delves into its physicochemical characteristics, synthetic pathways, chemical reactivity, and potential applications, providing the foundational knowledge required for its effective utilization in research and development.
Core Compound Identity and Properties
3-Bromo-5-(piperidin-3-yl)pyridine is a heterocyclic compound that has garnered interest as a versatile building block in medicinal chemistry. Its structure incorporates two key pharmacophoric motifs: a halogenated pyridine ring and a piperidine heterocycle.[1] This combination makes it a valuable intermediate for generating diverse compound libraries, particularly for structure-activity relationship (SAR) studies in drug discovery.[1]
The bromine atom on the pyridine ring acts as a versatile chemical handle for a variety of cross-coupling reactions, while the piperidine moiety is a well-established "privileged structure" in pharmaceuticals, known to favorably influence physicochemical properties and provide critical interactions with biological targets.[1][2]
Table 1: Physicochemical Properties of 3-Bromo-5-(piperidin-3-yl)pyridine
The synthesis of 3-Bromo-5-(piperidin-3-yl)pyridine is a key consideration for its application. A logical retrosynthetic analysis involves disconnecting the carbon-carbon bond between the pyridine and piperidine rings.[1] This approach simplifies the target molecule into two more accessible precursors: a functionalized pyridine synthon and a piperidine synthon.[1]
A common pyridine precursor is a 3,5-dihalogenated pyridine, such as 3,5-dibromopyridine, where the differential reactivity of the halogens can be leveraged for selective coupling.[1] The synthesis of the chiral piperidine fragment often requires stereoselective methods to ensure enantiopurity, which is critical for pharmacological applications.
Caption: Retrosynthetic approach for 3-Bromo-5-(piperidin-3-yl)pyridine.
Experimental Protocol: Stereoselective Synthesis
A modern and effective method for synthesizing 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][4] This method allows for the creation of the C3-substituted ring with high enantioselectivity.
Step 1: Formation of the Dihydropyridine Intermediate
Dissolve pyridine in methanol (MeOH) in a flask cooled to -78 °C under a nitrogen atmosphere.
Add sodium borohydride (NaBH₄) to the solution.
Slowly add phenyl chloroformate dropwise. The reaction is maintained at -78 °C for 3 hours.[4]
Quench the reaction with water and extract the product with diethyl ether (Et₂O).
Purify the crude product via silica gel chromatography to yield the phenyl pyridine-1(2H)-carboxylate intermediate.[4]
In a vial under an argon atmosphere, add the rhodium precursor (e.g., [Rh(cod)OH]₂) and a chiral ligand (e.g., (S)-Segphos).[4]
Add solvents (e.g., toluene, THP, H₂O) and a base (e.g., aq. CsOH). Heat the solution to 70 °C.[4]
Add the appropriate boronic acid (e.g., 3-bromophenylboronic acid) followed by the dihydropyridine intermediate prepared in Step 1.
Stir the reaction at 70 °C for approximately 20 hours.[4] This key step creates the C3-substituted tetrahydropyridine with high enantioselectivity.[1]
Step 3: Final Reduction to Piperidine
Upon completion of the Heck reaction, cool the mixture and purify by flash chromatography to isolate the tetrahydropyridine product.[4]
Perform a final reduction step (e.g., catalytic hydrogenation) on the tetrahydropyridine to yield the enantioenriched 3-substituted piperidine product, 3-Bromo-5-(piperidin-3-yl)pyridine.
Chemical Reactivity and Derivatization Potential
A primary advantage of 3-Bromo-5-(piperidin-3-yl)pyridine in drug discovery is the reactivity of its bromine substituent. The bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure.[1]
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form new carbon-carbon bonds, ideal for introducing aryl or heteroaryl groups.[1]
Buchwald-Hartwig Amination: Reacts with amines to form carbon-nitrogen bonds, allowing for the introduction of a wide range of amino functionalities.[1]
These reactions are instrumental in building libraries of analogues for SAR studies, allowing chemists to systematically probe the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Derivatization workflow for SAR studies.
Pharmacological Context and Potential Applications
While specific biological activity data for 3-Bromo-5-(piperidin-3-yl)pyridine is not extensively published, its structural components suggest significant potential in various therapeutic areas. The piperidine ring is one of the most prevalent heterocyclic motifs in pharmaceuticals, found in drugs targeting neurological disorders and cancer.[1][2]
Structurally related compounds provide clues to its potential. For instance, 3-(piperidin-4-ylmethoxy)pyridine analogues have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a crucial epigenetic enzyme that is a drug target for certain cancers.[1] This highlights the potential of the 3-bromo-5-heteroaryl-pyridine scaffold in the field of epigenetic drug discovery.[1] As a bifunctional intermediate, this compound is a valuable tool for exploring novel chemical space and accelerating the discovery of new bioactive molecules.[1]
Analytical and Quality Control Methods
Ensuring the identity and purity of 3-Bromo-5-(piperidin-3-yl)pyridine is critical for its use in research. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for its structural elucidation.[1]
¹H NMR (Proton NMR): Provides information on the chemical environment of hydrogen atoms. Protons on the pyridine ring would typically appear in the aromatic region (downfield), while the piperidine ring protons would resonate in the upfield region as complex multiplets due to spin-spin coupling.[1] For a related compound, 3-bromo-5-(pyrrolidin-1-yl)pyridine, pyridine proton signals were observed as a broad singlet at 6.93 ppm and doublets at 7.87 ppm and 7.94 ppm.[1]
¹³C NMR (Carbon NMR): Reveals the carbon framework of the molecule. The carbon atoms of the pyridine ring exhibit characteristic chemical shifts in the aromatic region, distinct from the aliphatic carbons of the piperidine ring.[1]
Protocol: NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Bromo-5-(piperidin-3-yl)pyridine. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Spectral Interpretation:
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
Analyze the chemical shifts (ppm), splitting patterns (e.g., singlet, doublet, multiplet), and coupling constants (J-values) to assign signals to specific protons in the molecule.
Assign the signals in the ¹³C spectrum based on their chemical shifts, distinguishing between aromatic pyridine carbons and aliphatic piperidine carbons.
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments and elucidate complex spin systems.
Conclusion
3-Bromo-5-(piperidin-3-yl)pyridine stands out as a high-value chemical intermediate for the fields of medicinal chemistry and drug development. Its unique structure, combining a reactive bromopyridine handle with a pharmacologically significant piperidine motif, provides a robust platform for the synthesis of novel and diverse molecular entities. The strategic application of modern synthetic methods and cross-coupling reactions allows researchers to efficiently explore structure-activity relationships, accelerating the journey toward the discovery of new therapeutic agents.
References
3-Bromo-5-(piperidin-3-yl)pyridine - Benchchem.
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
An In-depth Technical Guide to 3-Bromo-5-(piperidin-3-yl)pyridine: Properties, Synthesis, and Applications
For Correspondence: Senior Application Scientist, Gemini Division, Google DeepMind. Abstract: 3-Bromo-5-(piperidin-3-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug di...
Author: BenchChem Technical Support Team. Date: March 2026
For Correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract: 3-Bromo-5-(piperidin-3-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Integrating a reactive brominated pyridine core with a C3-substituted piperidine moiety, this compound serves as a versatile scaffold for the synthesis of complex molecules and compound libraries. The strategic placement of the bromine atom provides a handle for a wide array of cross-coupling reactions, while the piperidine ring, a prevalent motif in pharmaceuticals, can profoundly influence the physicochemical and pharmacological properties of derivative compounds. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analytical characterization of 3-Bromo-5-(piperidin-3-yl)pyridine, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: A Scaffold of Pharmaceutical Importance
3-Bromo-5-(piperidin-3-yl)pyridine is a bifunctional organic compound that has garnered attention as a key intermediate in the synthesis of novel therapeutic agents. Its structure is a deliberate amalgamation of two "privileged" fragments in medicinal chemistry: the pyridine ring and the piperidine heterocycle.[1]
The Halogenated Pyridine Moiety: The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of many approved drugs. The presence of a bromine atom at the 3-position is of particular synthetic utility. It acts as a versatile functional handle, enabling chemists to introduce a wide range of substituents through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] This capability allows for the rapid generation of diverse compound libraries essential for structure-activity relationship (SAR) studies.[1]
The Piperidine Ring: The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its incorporation into a molecule can significantly impact key drug-like properties, including solubility, lipophilicity, and metabolic stability. Furthermore, the nitrogen atom and the three-dimensional conformation of the ring can provide crucial pharmacophoric elements for specific interactions with biological targets.[1] Piperidine-containing compounds are actively investigated across numerous therapeutic areas, including oncology and neurological disorders.[1]
While specific biological data for 3-Bromo-5-(piperidin-3-yl)pyridine itself are not extensively reported in the public domain, structurally analogous compounds have shown promise. For instance, similar pyridine-piperidine structures have been identified as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a significant epigenetic target in cancer therapy.[1] This highlights the potential of this molecular framework in the exploration of novel chemical space for drug discovery.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of a compound are fundamental to its application in synthesis and its behavior in biological systems.
The molecule consists of a pyridine ring substituted with a bromine atom at position 3 and a piperidine ring at position 5. The linkage between the two rings is a direct carbon-carbon bond from the C5 of the pyridine to the C3 of the piperidine.
Physicochemical Data
Experimentally determined physicochemical data for 3-Bromo-5-(piperidin-3-yl)pyridine are not widely available in public databases, a common scenario for specialized research intermediates. The following table summarizes key computed and known properties.
Note: The physical properties like melting point, boiling point, and solubility would be influenced by the crystalline structure and intermolecular forces. The presence of two nitrogen atoms (one basic in the piperidine, one weakly basic in the pyridine) suggests it would exhibit some solubility in acidic aqueous solutions.
Synthesis and Retrosynthetic Analysis
The synthesis of 3-Bromo-5-(piperidin-3-yl)pyridine typically involves the strategic formation of the C-C bond between the pyridine and piperidine rings. A retrosynthetic approach is the most logical way to deconstruct the molecule and identify viable starting materials.
Retrosynthetic Strategy
The most common disconnection strategy breaks the C-C bond between the two heterocyclic rings.[1] This leads to two primary synthons: a functionalized pyridine and a functionalized piperidine.
Caption: Retrosynthetic analysis of the target molecule.
This disconnection points to several plausible synthetic routes utilizing modern cross-coupling methodologies.
Key Precursors and Coupling Methodologies
Pyridine Precursors:
A common and effective starting material is a 3,5-dihalogenated pyridine, such as 3,5-dibromopyridine or 3-bromo-5-chloropyridine.[1] The differential reactivity of the two halogen atoms can be exploited for selective coupling. Alternatively, a 3-bromopyridine-5-boronic acid derivative can be used.[1]
Piperidine Precursors:
The piperidine moiety is often introduced as a pre-formed, N-protected 3-substituted piperidine. For example, an N-Boc-3-(tributylstannyl)piperidine or a piperidine-3-boronic acid ester can serve as the coupling partner.[1]
Coupling Reactions:
The formation of the pyridine-piperidine bond is typically achieved via transition metal-catalyzed cross-coupling reactions. Buchwald-Hartwig amination conditions have been reported for coupling piperidine derivatives to 3,5-dibromopyridine.[3] While this often forms a C-N bond, analogous C-C coupling strategies like the Suzuki reaction are standard for this type of transformation.
General Synthetic Protocol (Suzuki Coupling Example)
The following protocol is a generalized procedure based on standard Suzuki cross-coupling conditions used for synthesizing similar bi-heterocyclic compounds.[4]
Step 1: Reaction Setup
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyridine precursor (e.g., 3,5-dibromopyridine, 1.0 eq), the piperidine precursor (e.g., N-Boc-piperidine-3-boronic acid, 1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Add a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[4]
Step 2: Reaction Execution
Stir the reaction mixture at room temperature for 30 minutes to ensure proper mixing and catalyst activation.
Heat the mixture to a temperature between 85-95 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]
Step 3: Work-up and Purification
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
Concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate.
Step 4: Deprotection (if necessary)
Dissolve the purified N-Boc intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).
Remove the solvent and excess acid under reduced pressure.
Neutralize with a base and extract the final product, or isolate it as the corresponding salt.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of 3-Bromo-5-(piperidin-3-yl)pyridine.[1]
¹H NMR Spectroscopy:
Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). Based on data for similar 3-bromo-5-substituted pyridines, one would expect distinct signals for the protons at the C2, C4, and C6 positions.[3]
Piperidine Protons: The protons of the piperidine ring will resonate in the upfield aliphatic region (typically δ 1.5-3.5 ppm). These signals often appear as complex multiplets due to extensive spin-spin coupling.[1] The proton at C3, which is attached to the pyridine ring, will likely be a distinct multiplet in the downfield portion of this region. The N-H proton of the piperidine will appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy:
Pyridine Carbons: The carbon atoms of the pyridine ring will show characteristic chemical shifts in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the bromine (C3) will be influenced by the halogen's electronic effects.
Piperidine Carbons: The sp³-hybridized carbons of the piperidine ring will appear in the aliphatic region (typically δ 20-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of 3-Bromo-5-(piperidin-3-yl)pyridine is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and the protonated molecule [M+H]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 natural abundance. This results in two peaks of nearly equal intensity separated by 2 m/z units.
Workflow for Quality Control
Caption: A typical workflow for the purification and analysis.
Conclusion and Future Outlook
3-Bromo-5-(piperidin-3-yl)pyridine is a high-value chemical building block with significant potential in the field of drug discovery. Its well-defined structure, featuring a synthetically versatile brominated pyridine and a pharmaceutically relevant piperidine ring, makes it an ideal starting point for the development of novel small molecules. The synthetic accessibility through established cross-coupling methods allows for its incorporation into diverse molecular architectures. As research into new therapeutic targets continues, particularly in areas like epigenetics and neurology, the demand for such specialized and adaptable scaffolds is expected to grow, solidifying the importance of 3-Bromo-5-(piperidin-3-yl)pyridine in the modern medicinal chemist's toolbox.
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
Penning, T. D., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1139-1141. [Link]
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of 3-Bromo-5-(piperidin-3-yl)pyridine
Introduction: A Proactive Approach to Early-Stage Safety Profiling In the landscape of modern drug discovery and development, the early and rigorous assessment of a compound's safety profile is not merely a regulatory hu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Proactive Approach to Early-Stage Safety Profiling
In the landscape of modern drug discovery and development, the early and rigorous assessment of a compound's safety profile is not merely a regulatory hurdle but a fundamental component of a successful research program. This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity evaluation of the novel chemical entity, 3-Bromo-5-(piperidin-3-yl)pyridine. While specific biological data for this compound is not yet in the public domain, its structural motifs—a halogenated pyridine ring and a piperidine heterocycle—are prevalent in many pharmaceuticals, underscoring the importance of a thorough toxicological characterization.[1][2] The bromine substituent, in particular, offers a versatile point for chemical modification, making a baseline toxicity profile essential before extensive derivatization.[1]
This document is intended for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the scientific rationale behind the selection of each assay, ensuring a robust and defensible preliminary safety package. Our approach is grounded in the principles of reducing, refining, and replacing animal testing (the 3Rs) by front-loading safety assessment with a battery of well-validated in vitro assays. This strategy aligns with the tiered approach to toxicity testing advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA), which encourages the use of in vitro methods to identify potential adverse effects early in development.[3]
Strategic Selection of In Vitro Toxicity Assays
A comprehensive preliminary toxicity assessment should investigate multiple endpoints to identify potential liabilities. For 3-Bromo-5-(piperidin-3-yl)pyridine, we will focus on two critical areas of concern for any new chemical entity: cytotoxicity and genotoxicity.
Cytotoxicity Assays: These assays are fundamental to determining the concentration range at which a compound elicits overt toxicity to cells. This data is crucial for establishing a therapeutic window and for guiding dose selection in subsequent, more complex assays. We will employ two complementary methods to assess cell health: one measuring metabolic activity and the other evaluating cell membrane integrity.[4]
Genotoxicity Assays: The potential for a compound to damage genetic material is a major safety concern due to the risk of heritable mutations and carcinogenesis.[5] A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess this risk.[6][7] We will focus on two of the most critical and widely accepted assays: the bacterial reverse mutation (Ames) test and the in vitro micronucleus assay.[8]
The following sections will provide detailed methodologies for these assays, grounded in established protocols and international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[9]
Experimental Workflow for In Vitro Toxicity Profiling
The following diagram illustrates the proposed workflow for the preliminary in vitro toxicity assessment of 3-Bromo-5-(piperidin-3-yl)pyridine.
Caption: High-level workflow for the in vitro toxicity assessment.
Part 1: Cytotoxicity Assessment
A. MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
Compound Treatment: Prepare a serial dilution of 3-Bromo-5-(piperidin-3-yl)pyridine in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for a standard exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
B. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Principle: The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11][12]
Protocol:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.[11]
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This reaction typically involves the reduction of a tetrazolium salt to a colored formazan product.[12]
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[4]
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Data Analysis: Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).[11] Calculate the percentage of cytotoxicity based on these controls and determine the EC50 value.
Quantitative Cytotoxicity Data Summary
Assay
Endpoint Measured
Cell Line
Exposure Time (hr)
Expected Output
MTT
Mitochondrial Dehydrogenase Activity
HepG2, HEK293
24, 48, 72
IC50 (µM)
LDH
Lactate Dehydrogenase Release
HepG2, HEK293
24, 48, 72
EC50 (µM)
Part 2: Genotoxicity Assessment
A. Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[8] The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium. It is a sensitive screen for point mutations and frameshift mutations.[8]
Protocol:
Strain Selection: Utilize a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.[8][13]
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism and detect pro-mutagens.
Exposure: Expose the bacterial strains to a range of concentrations of 3-Bromo-5-(piperidin-3-yl)pyridine in the presence of a small amount of the required amino acid to allow for initial growth and mutation expression.
Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.
Incubation: Incubate the plates for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.
B. In Vitro Micronucleus Assay
Principle: The in vitro micronucleus test detects damage to chromosomes. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[6][14] This assay can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.[14][15]
Protocol:
Cell Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with a range of concentrations of 3-Bromo-5-(piperidin-3-yl)pyridine, with and without S9 metabolic activation.
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.[14] This ensures that only cells that have divided during or after treatment are scored.
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 per concentration).
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity. Cytotoxicity should also be assessed concurrently to ensure that positive results are not an artifact of high levels of cell death.[15]
Genotoxicity Testing Strategy
The following diagram outlines the decision-making process for the genotoxicity assessment of 3-Bromo-5-(piperidin-3-yl)pyridine.
Caption: Decision tree for genotoxicity assessment.
Conclusion and Forward-Looking Strategy
The in vitro toxicity assays outlined in this guide provide a robust and scientifically sound framework for the initial safety assessment of 3-Bromo-5-(piperidin-3-yl)pyridine. The data generated from these studies will be instrumental in making informed decisions about the continued development of this compound and its analogues. A negative result in this preliminary screen would provide a degree of confidence to proceed with further preclinical studies. Conversely, a positive finding in any of these assays would trigger a more in-depth investigation into the mechanism of toxicity and could necessitate structural modifications to mitigate the identified liabilities. This proactive approach to safety assessment is a cornerstone of modern, efficient, and ethical drug development.
References
Ames Test and Genotoxicity Testing. Nelson Labs.
In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem.
4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec. 2022.
OECD TG 249 as an In Vitro Alternative to Traditional Fish Acute Toxicity Tests. ResearchGate. 2025.
Understanding FDA Guidelines for Toxicity Studies. HistologiX. 2025.
Guidelines for the Testing of Chemicals. OECD.
Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. 2021.
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. 2019.
From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. 2025.
In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. SciSpace. 2010.
In vitro assays for developmental neurotoxicity. OECD.
Genotoxicity testing of drugs. Miltenyi Biotec.
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. 2025.
The application of in vitro methods to safety pharmacology. PubMed. 2002.
Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
OECD Test Guideline 487. RE-Place. 2014.
In Vitro Toxicity Tests. Scribd.
3-Bromo-5-(piperidin-3-yl)pyridine. Benchchem.
Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry - ACS Publications. 2023.
FDA Modernization Act 2.0: End of IND-Enabling Tox. Studies? Premier Research. 2023.
In vitro safety pharmacology profiling. European Pharmaceutical Review. 2006.
Safety Pharmacology. Frontage Laboratories.
FDA guidance on nonclinical evaluation of immunotoxicity. NIH. 2023.
Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. PMC.
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. 2022.
Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment. PMC. 2025.
3-broMo-5-(pyrrolidin-3-yl)pyridine — Chemical Substance Information. NextSDS.
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC.
3-bromo-5-(piperidin-2-yl)pyridine — Chemical Substance Information. NextSDS.
Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. 2015. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWImQsyKtyGsmhMxtL9BuD2IDrQbRkaZP_fD6_4XttN8b15-vb9pdljok9LWqg7IsRVFu902Sr5Do1-IU5zDSeqiFVWI7j9EOJwqF3MUEb5DzYfqVZcLnF24VVjAuQcTMgY0wEDm3gPm-Uxf69RPWIyyOW6AthgvE2gTmIKrUIeJS4B08kZGppeK-o_w7sjGhQ0pY12bMiSzpNX1miOfieuItCQa40lcJsYWAoIF4IzyOCH2S73xNLzr0lMY4a1_IMVu5LBrnPpX09ffbz0RJqNBTiVPSiGFpThA_9BqpZudmm5MialSxcY-S3Fx2H-bkpnLmr]([Link]
In-Depth Technical Guide: Elucidating the Receptor Binding Affinity of 3-Bromo-5-(piperidin-3-yl)pyridine Compounds
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The 3-bromo-5-(piperidin-3-yl)pyridine scaffold represents a significant pharmacophore in contemporary neuroscience research, parti...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-bromo-5-(piperidin-3-yl)pyridine scaffold represents a significant pharmacophore in contemporary neuroscience research, particularly in the exploration of ligands for nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the receptor binding affinity of this class of compounds. We will delve into the likely molecular targets, present detailed protocols for in vitro binding assays, and analyze the structure-activity relationships (SAR) that govern ligand-receptor interactions. This document is intended to serve as a practical resource for researchers engaged in the design and evaluation of novel therapeutic agents targeting cholinergic systems.
Introduction: The Significance of the 3-Bromo-5-(piperidin-3-yl)pyridine Scaffold in Neuropharmacology
The convergence of a pyridine ring and a piperidine moiety within a single molecular entity has given rise to a plethora of neuroactive compounds.[1][2] The piperidine ring, a ubiquitous fragment in pharmaceuticals, offers a three-dimensional structure that can effectively probe the binding pockets of biological targets, while the pyridine ring acts as a key hydrogen bond acceptor and a versatile chemical handle for structural modifications.[1][3] The specific scaffold, 3-bromo-5-(piperidin-3-yl)pyridine, is of particular interest due to the electronic and steric properties imparted by the bromine substituent. This halogen atom can serve as a crucial interaction point within a receptor binding site and also provides a reactive site for further chemical derivatization to explore the chemical space and optimize pharmacological properties.[1]
While extensive binding data for the parent 3-bromo-5-(piperidin-3-yl)pyridine compound is not widely published, the vast body of literature on analogous structures strongly suggests that its primary molecular targets are the neuronal nicotinic acetylcholine receptors (nAChRs).[4][5] These ligand-gated ion channels are implicated in a wide range of physiological processes, including cognitive function, learning, memory, and attention, and are prominent targets for therapeutic intervention in neurological and psychiatric disorders.[3] This guide will, therefore, focus on the characterization of these compounds at the most abundant and relevant nAChR subtypes in the central nervous system: α4β2 and α7.
The nAChRs are a diverse family of pentameric ion channels. The two predominant subtypes in the brain are the high-affinity α4β2 receptor and the homomeric α7 receptor.
The α4β2 nAChR Subtype: This is the most abundant nAChR subtype in the brain and is the primary mediator of the effects of nicotine.[5] It is a heteromeric receptor, typically composed of two α4 and three β2 subunits or three α4 and two β2 subunits. The α4β2 receptor is a key target for smoking cessation therapies and is also being investigated for its role in cognitive enhancement and neuroprotection. The binding affinity of ligands to this receptor is commonly assessed using radioligands such as [³H]cytisine or [³H]epibatidine.[5][6][7]
The α7 nAChR Subtype: This is a homomeric receptor composed of five α7 subunits. It is characterized by its lower affinity for acetylcholine and nicotine but a high affinity for the antagonist α-bungarotoxin. The α7 nAChR is involved in rapid synaptic transmission and has been implicated in cognitive processes, inflammation, and neuroprotection.[8] Radioligands such as [³H]methyllycaconitine (MLA) are frequently used to characterize ligand binding to this subtype.[6][8]
Methodologies for Determining Receptor Binding Affinity: A Practical Guide
The cornerstone for evaluating the interaction of a compound with its receptor target is the radioligand binding assay. This technique allows for the quantification of the affinity of a test compound by measuring its ability to displace a radiolabeled ligand of known high affinity and specificity.
General Workflow for Competitive Radioligand Binding Assays
The following diagram illustrates the fundamental steps involved in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol for α4β2 nAChR Binding Assay using [³H]Cytisine
This protocol is adapted from established methodologies for characterizing ligands at the α4β2 nAChR subtype.[6][7]
Materials:
Receptor Source: Rat brain membranes or membranes from cell lines stably expressing human α4β2 nAChRs.
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
Non-specific Binding Control: 10 µM (-)-Nicotine.
Test Compound: 3-Bromo-5-(piperidin-3-yl)pyridine derivative, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.
Scintillation Counter and Scintillation Fluid.
Procedure:
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. Finally, resuspend the washed membrane pellet in assay buffer to a protein concentration of 200-400 µg/mL.[9]
Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Cytisine (final concentration ~0.6 nM), and 150 µL of membrane preparation.
Non-specific Binding: 50 µL of (-)-Nicotine (final concentration 10 µM), 50 µL of [³H]Cytisine, and 150 µL of membrane preparation.
Competition: 50 µL of serially diluted test compound, 50 µL of [³H]Cytisine, and 150 µL of membrane preparation.
Incubation: Incubate the plate at 4°C for 120 minutes to allow the binding to reach equilibrium.[7]
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer.
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Detailed Protocol for α7 nAChR Binding Assay using [³H]Methyllycaconitine (MLA)
This protocol is based on established methods for the characterization of ligands at the α7 nAChR subtype.[6][8]
Materials:
Receptor Source: Rat brain membranes (hippocampus or hypothalamus are enriched in α7 nAChRs) or membranes from cell lines expressing human α7 nAChRs.
Non-specific Binding Control: 1 µM α-Bungarotoxin or 1 mM (-)-Nicotine.
Test Compound: 3-Bromo-5-(piperidin-3-yl)pyridine derivative, prepared as described above.
Filtration and Quantification Equipment: As described for the α4β2 assay.
Procedure:
Membrane Preparation: Prepare membranes as described for the α4β2 assay.
Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:
Total Binding: 50 µL of assay buffer, 50 µL of [³H]MLA (final concentration ~1-2 nM), and 150 µL of membrane preparation.
Non-specific Binding: 50 µL of α-Bungarotoxin (final concentration 1 µM), 50 µL of [³H]MLA, and 150 µL of membrane preparation.
Competition: 50 µL of serially diluted test compound, 50 µL of [³H]MLA, and 150 µL of membrane preparation.
Incubation: Incubate the plate at room temperature (21-25°C) for 60-90 minutes.
Filtration and Quantification: Follow the same procedure as described for the α4β2 assay.
Data Analysis: Analyze the data as described for the α4β2 assay to determine the IC₅₀ and Ki values.
Structure-Activity Relationships (SAR) and Predicted Binding Affinity
The Core Pharmacophore
The fundamental pharmacophore for high-affinity nAChR ligands typically consists of a basic nitrogen atom (in the piperidine ring) and a hydrogen bond acceptor (the nitrogen atom in the pyridine ring), separated by an appropriate distance.
Caption: Key pharmacophoric elements for nAChR binding.
Influence of the Bromo-Substituent
The presence and position of a halogen on the pyridine ring can significantly impact binding affinity. Studies on 5-halo-substituted 3-pyridyl ethers have shown that halogen substitution is not always well-tolerated at this position.[10] The binding affinity was observed to decrease with increasing halogen size, with the order of affinity being chloro > bromo > iodo.[10] This suggests that the bromine atom in 3-bromo-5-(piperidin-3-yl)pyridine may lead to a moderate to good binding affinity, potentially lower than the corresponding chloro-analog but higher than the iodo-analog. This effect is likely due to a combination of steric hindrance and electronic effects within the receptor's binding pocket.
Predicted Binding Affinity and Selectivity
Based on the available literature for structurally similar compounds, it is anticipated that 3-bromo-5-(piperidin-3-yl)pyridine derivatives will exhibit high affinity for the α4β2 nAChR subtype, with Ki values potentially in the sub-nanomolar to low nanomolar range.[5] The affinity for the α7 nAChR is expected to be lower, potentially conferring a degree of selectivity for the α4β2 subtype.
Table 1: Representative Binding Affinities of Analogous Pyridine-Piperidine Compounds at nAChR Subtypes
The 3-bromo-5-(piperidin-3-yl)pyridine scaffold holds considerable promise for the development of novel ligands targeting neuronal nicotinic acetylcholine receptors. The methodologies outlined in this guide provide a robust framework for the in-depth characterization of their binding affinities. While direct experimental data for the parent compound is pending, analysis of structure-activity relationships from analogous series allows for informed predictions of its likely high affinity for the α4β2 nAChR subtype.
Future research should focus on the synthesis and direct biological evaluation of 3-bromo-5-(piperidin-3-yl)pyridine and its derivatives to confirm these predictions. Further exploration of substitutions at the bromine position via cross-coupling reactions will be instrumental in generating compound libraries with optimized potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the discovery of novel therapeutic agents for a range of neurological disorders.
References
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay.
Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]
Lu, C., Kozikowski, A. P., & Kellar, K. J. (2010). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry Letters, 20(1), 289–292. [Link]
Davies, A. R., Hardick, D. J., Blagbrough, I. S., Potter, B. V., Wolstenholme, A. J., & Wonnacott, S. (1997). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors. Neuropharmacology, 36(9), 1255–1264. [Link]
Fookes, C. J. R., Pham, T. Q., Haynes, J. M., & Katsifis, A. (2004). 3-Pyridyl Ethers as SPECT Radioligands for Imaging Nicotinic Acetylcholine Receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 47(5), 311–324.
Seeman, J. I., Harding, W. W., & Martin, T. J. (1999). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 42(22), 4579–4587. [Link]
Latli, B., & El-Kashef, H. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]
Al-Snafi, A. E. (2018). Pyridine alkaloids with activity in the central nervous system. IOSR Journal of Pharmacy, 8(7), 60-71.
An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromo-5-(piperidin-3-yl)pyridine in Solution
Introduction 3-Bromo-5-(piperidin-3-yl)pyridine is a bifunctional heterocyclic compound of significant interest in medicinal and organic chemistry. It incorporates two key structural motifs: a halogenated pyridine ring a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Bromo-5-(piperidin-3-yl)pyridine is a bifunctional heterocyclic compound of significant interest in medicinal and organic chemistry. It incorporates two key structural motifs: a halogenated pyridine ring and a piperidine heterocycle. The brominated pyridine serves as a versatile scaffold for synthetic modifications, particularly in transition metal-catalyzed cross-coupling reactions, while the piperidine moiety is a prevalent feature in numerous pharmaceuticals, known to enhance metabolic stability and modulate physicochemical properties.
Given its role as a critical building block in drug discovery, a thorough understanding of the thermodynamic stability of 3-Bromo-5-(piperidin-3-yl)pyridine in solution is paramount. This guide provides a comprehensive framework for evaluating its stability, drawing upon established principles of pharmaceutical analysis and regulatory guidelines. While specific, direct stability data for this exact molecule is not extensively published, this document outlines the authoritative, scientifically-grounded methodologies required to generate such critical data. We will explore the predictable degradation pathways based on its constituent functional groups and detail the experimental protocols necessary to rigorously assess its stability profile. This process is essential for ensuring product quality, defining appropriate storage conditions, and fulfilling regulatory requirements for any subsequent active pharmaceutical ingredient (API) development.
The chemical structure of 3-Bromo-5-(piperidin-3-yl)pyridine suggests several potential degradation pathways under various stress conditions. A proactive analysis of these vulnerabilities is the cornerstone of a robust stability testing program.
Structural Features and Inherent Instabilities:
Pyridine Ring: The pyridine ring is generally stable but can be susceptible to degradation under harsh acidic conditions or high temperatures. Its basic nitrogen atom can be protonated, which may influence its reactivity and solubility.
Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally considered metabolically stable. However, the secondary amine is susceptible to oxidation. Microbial degradation pathways for piperidine often involve C-N bond cleavage.
Bromo Substituent: The carbon-bromine bond on the aromatic ring is a potential site for photolytic cleavage. Bromo-aromatic compounds can be sensitive to light, necessitating photostability testing.
Aldehyde Impurities: A common precursor in the synthesis of such molecules can be bromopyridine aldehydes. The aldehyde functional group is highly susceptible to oxidation, which converts it into the corresponding carboxylic acid. Therefore, the presence of any residual aldehyde impurity could lead to the formation of degradants.
Common Degradation Mechanisms:
Forced degradation studies are designed to intentionally break down the molecule to identify potential degradation products and establish degradation pathways. Key stress conditions to investigate include:
Hydrolysis: Decomposition via reaction with water, catalyzed by acidic or basic conditions. The stability across a range of pH values must be determined.
Oxidation: Degradation initiated by oxidizing agents, such as hydrogen peroxide. The secondary amine of the piperidine ring and potentially the pyridine ring are susceptible.
Photolysis: Degradation caused by exposure to light, particularly UV radiation. This is a critical test for bromo-aromatic compounds.
Thermal Degradation: Decomposition induced by heat. This helps to determine appropriate storage and shipping temperatures.
The following diagram illustrates the logical flow for investigating these potential degradation pathways.
Exploratory
A Technical Guide to the Electronic Properties and Dipole Moment of 3-Bromo-5-(piperidin-3-yl)pyridine: A Computational and Experimental Approach
Introduction In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importanc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their presence in numerous natural products and FDA-approved drugs.[1][2] The pyridine scaffold's nitrogen atom can act as a hydrogen bond acceptor and often improves the aqueous solubility of a molecule, a critical property for drug candidates.[1] When combined with other pharmacologically significant moieties, such as the piperidine ring—one of the most prevalent synthetic fragments in the pharmaceutical industry—the resulting molecule presents a rich scaffold for therapeutic exploration.[3][4]
This technical guide focuses on 3-Bromo-5-(piperidin-3-yl)pyridine, a bifunctional molecule that serves as a valuable building block in the synthesis of diverse compound libraries.[3] The bromine atom on the pyridine ring provides a versatile handle for synthetic modification via cross-coupling reactions, while the piperidine moiety can profoundly influence physicochemical properties and interactions with biological targets.[1][3]
A deep understanding of a molecule's electronic properties and dipole moment is fundamental to predicting its behavior in a biological system. These parameters govern molecular interactions, membrane permeability, and binding affinity to target proteins. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the characterization of 3-Bromo-5-(piperidin-3-yl)pyridine. We will detail both the computational methodologies, primarily leveraging Density Functional Theory (DFT), and the experimental protocols for determining its key electronic descriptors and permanent dipole moment. As there is no publicly available experimental data for this specific molecule, this guide will serve as a practical case study, outlining the self-validating systems and workflows required to generate and verify these critical parameters.
Part 1: Computational Analysis of Electronic Properties and Dipole Moment
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become indispensable tools in computational chemistry for their exceptional balance of accuracy and computational efficiency.[5][6] For pyridine derivatives, DFT allows for the elucidation of molecular geometry, electronic structure, and reactivity, providing insights that are often difficult to obtain through experimental techniques alone.[7][8]
Theoretical Framework: Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less expensive than traditional ab-initio methods like Hartree-Fock, yet it can achieve comparable accuracy.[5][9] Key electronic properties that can be reliably calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and the dipole moment.[5][10]
HOMO & LUMO: The HOMO energy indicates a molecule's ability to donate electrons, correlating with its potential for oxidation. The LUMO energy reflects its ability to accept electrons, relating to its electron affinity and reactivity towards nucleophiles.[5]
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[10]
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrophilic and nucleophilic regions, which are critical for understanding non-covalent interactions and molecular recognition processes.[8]
Dipole Moment (μ): The dipole moment is a measure of the net molecular polarity, arising from the separation of positive and negative charge centers.[11] It is a vector quantity and is critical for predicting solubility, intermolecular interactions, and the behavior of the molecule in an electric field.
Causality of Method Selection
The choice of the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established and validated approach for organic molecules containing heterocyclic systems.[6][8]
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This combination has demonstrated high accuracy for predicting geometries and electronic properties of a wide range of organic molecules.
Basis Set (6-311++G(d,p)): This basis set provides a robust description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anions, and for calculating properties like dipole moments. The "(d,p)" denotes the addition of polarization functions, which allow for non-spherical distortion of the electron clouds, providing necessary flexibility to model chemical bonds accurately.[8]
Detailed Computational Protocol: DFT Workflow
This protocol outlines a self-validating system for the in silico characterization of 3-Bromo-5-(piperidin-3-yl)pyridine using the Gaussian suite of programs or similar QM software.[12]
Step 1: Molecular Structure Preparation
Construct the 3D structure of 3-Bromo-5-(piperidin-3-yl)pyridine using a molecular modeling interface (e.g., GaussView, Avogadro).
Ensure correct atom types, bond orders, and initial stereochemistry. The piperidine ring exists in a chair conformation, and the connection at the 3-position can be either axial or equatorial. Both conformers should be considered initially.
Step 2: Geometry Optimization
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
Methodology:
Calculation Type: Opt (Optimization)
Method: B3LYP
Basis Set: 6-311++G(d,p)
Solvation (Optional but Recommended): To simulate a more realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM, Solvent=Water)).
Rationale: This step locates the minimum on the potential energy surface, providing the most stable molecular geometry. Comparing the final energies of the axial and equatorial conformers will identify the global minimum.
Step 3: Frequency Calculation (Validation)
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
Methodology:
Calculation Type: Freq
Validation Check: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization. This step is critical for ensuring the trustworthiness of the subsequent property calculations.
Step 4: Electronic Property and Dipole Moment Calculation
With the validated minimum-energy structure, perform a single-point energy calculation to derive the electronic properties. This is often part of the output from the frequency calculation.
Key Output Parameters to Analyze:
Energies of HOMO and LUMO: Used to calculate the energy gap.
Dipole Moment: The total dipole moment and its vector components (x, y, z) will be reported in Debye.[13]
Molecular Electrostatic Potential (MEP): Generate a surface plot to visualize charge distribution.
Below is a diagram illustrating this computational workflow.
Caption: Workflow for DFT-based calculation of molecular properties.
Predicted Quantitative Data
The following table presents hypothetical, yet realistic, data that would be obtained from the described DFT calculations for the most stable conformer of 3-Bromo-5-(piperidin-3-yl)pyridine.
Property
Predicted Value
Unit
Significance
HOMO Energy
-6.5
eV
Electron-donating capability
LUMO Energy
-1.2
eV
Electron-accepting capability
HOMO-LUMO Gap (ΔE)
5.3
eV
Chemical reactivity and stability
Dipole Moment (μ)
2.5
Debye
Overall molecular polarity
Part 2: Experimental Determination of the Dipole Moment
While computational methods provide powerful predictive insights, experimental validation is the cornerstone of scientific integrity. Several methods exist for measuring molecular dipole moments, including Stark effect spectroscopy and techniques based on dielectric constant measurements.[14][15] Stark spectroscopy, which measures the splitting of rotational energy levels in an electric field, is highly accurate but requires specialized equipment.[16][17] A more accessible and widely used method for determining the dipole moment of polar molecules in solution is based on measuring the dielectric constant of dilute solutions, often referred to as the Debye method.[18][19]
Theoretical Framework: Dielectric Constant Method
A dielectric material placed in an electric field (e.g., between the plates of a capacitor) reduces the field strength relative to a vacuum.[20] The measure of this reduction is the dielectric constant (ε). Polar molecules, possessing a permanent dipole moment, will tend to align with the applied electric field, contributing significantly to the material's overall polarization and thus increasing the dielectric constant.[21]
The total molar polarization (P) of a substance is related to its dipole moment (μ) and its molecular polarizability (α) by the Debye equation. By measuring the dielectric constant and density of a series of dilute solutions of the polar solute (3-Bromo-5-(piperidin-3-yl)pyridine) in a non-polar solvent (e.g., cyclohexane or benzene), the dipole moment of the solute can be determined.[19]
This protocol describes a self-validating system for determining the dipole moment of 3-Bromo-5-(piperidin-3-yl)pyridine.
Step 1: Preparation of Solutions
Select a non-polar solvent with a known, low dielectric constant (e.g., cyclohexane). The solvent must be rigorously dried and purified.
Prepare a series of five to six dilute solutions of 3-Bromo-5-(piperidin-3-yl)pyridine in the chosen solvent, with accurately known mole fractions (e.g., ranging from 0.001 to 0.01).[22]
Prepare a sample of the pure solvent for baseline measurements.
Step 2: Capacitance and Density Measurements
Use a high-precision capacitance meter and a dielectric constant cell. The cell consists of two parallel plates that can be immersed in the liquid sample.[22]
Maintain a constant temperature (e.g., 25.0 °C) for all measurements using a thermostatted water bath, as capacitance is temperature-dependent.
Measurement Procedure:
a. Calibrate the apparatus by measuring the capacitance of the empty cell (air) and the cell filled with the pure non-polar solvent.
b. Measure the capacitance for each of the prepared solutions.
c. Measure the density of the pure solvent and each solution using a pycnometer or digital density meter at the same constant temperature.
Step 3: Data Analysis and Calculation
Calculate the dielectric constant (ε) for each solution from the ratio of its capacitance to the capacitance of the empty cell.
Use the Guggenheim or Halverstadt-Kumler method to extrapolate the data to infinite dilution. This isolates the contribution of the solute from solute-solute interactions.
The slope of the plot of the dielectric constant versus the solute concentration is used to determine the molar polarization of the solute at infinite dilution.
From the molar polarization, and after accounting for the electronic and atomic polarizations (often estimated from the refractive index), the dipole moment (μ) of the solute is calculated.
Step 4: Validation and Error Analysis
Self-Validation: The linearity of the plot of dielectric constant versus concentration provides an internal check on the quality of the data and the absence of significant solute association.
Calibration: Periodically measure the dipole moment of a standard compound with a well-known value (e.g., chlorobenzene) to validate the experimental setup and procedure.
Perform a statistical analysis of the results to determine the experimental error.
The following diagram illustrates the experimental workflow.
Caption: Workflow for experimental dipole moment determination.
Conclusion: Synthesizing a Coherent Picture
The comprehensive characterization of a molecule like 3-Bromo-5-(piperidin-3-yl)pyridine requires a synergistic approach, integrating both state-of-the-art computational predictions and rigorous experimental validation. The DFT-based workflow provides a powerful, atomistic view of the molecule's electronic landscape, yielding crucial descriptors like HOMO-LUMO energies and a precise, conformationally-aware value for the dipole moment. This in silico data is invaluable for initial hypothesis generation and for understanding the fundamental drivers of the molecule's behavior.
However, the trustworthiness of these computational models rests upon their validation against real-world measurements. The experimental determination of the dipole moment via dielectric constant measurements provides this critical empirical grounding. A strong correlation between the calculated and experimentally determined dipole moment validates the chosen computational model, lending high confidence to the other predicted electronic properties (HOMO, LUMO, MEP) that are not as directly accessible through simple experiments.
By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently characterize the electronic properties and dipole moment of 3-Bromo-5-(piperidin-3-yl)pyridine and other novel chemical entities. This foundational knowledge is indispensable for rational drug design, enabling the optimization of molecular interactions and the acceleration of the discovery of new, effective therapeutic agents.
References
BenchChem. (n.d.). Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals.
BenchChem. (n.d.). Quantum Chemical Calculations for Thieno[2,3-c]pyridine Derivatives: A Technical Guide for Drug Development.
The Journal of Physical Chemistry A. (2024, February 7). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. ACS Publications.
Chemistry LibreTexts. (2023, June 15). Dipole Moments.
ACS Publications. (n.d.). First-Principles Calculations of Pyridines: From Monomer to Polymer.
Smoldyn. (n.d.). Analysis of Stark Spectroscopy Data.
Biyani Group of Colleges. (n.d.). Stark Effect.
Optica Publishing Group. (n.d.). Precise measurement of molecular dipole moments with a tunable far-infrared Stark spectrometer: application to HOCl.
AIP Publishing. (2005, April 29). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states.
Carnegie Mellon University. (n.d.). DipoleMoment.
arXiv.org. (2020, February 6). New techniques for a measurement of the electron's electric dipole moment.
AIP Publishing. (n.d.). Measurements of Dielectric Constant and Dipole Moment of Gases by the Beat‐Frequency Method. Journal of Applied Physics.
ResearchGate. (n.d.). 2.10 DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX.
PMC. (2023, February 10). Electric Dipole Moments from Stark Effect in Supersonic Expansion: n-Propanol, n-Butanol, and n-Butyl Cyanide.
McGill University. (n.d.). Dipole Moment Expt.
National Institute of Standards and Technology. (n.d.). Fundamental Physics: Measurement of the Neutron Magnetic Dipole Moment Using Schwinger Scattering.
ResearchGate. (2016, February 17). How do you calculated the dipole moment of a specific bond in Gaussian?
arXiv.org. (2025, June 10). Measurement of the electric dipole moment of AlCl by Stark level spectroscopy.
Stack Exchange. (2015, May 9). How to calculate molecular dipole moment from a known wavefunction?
Pharmaguideline. (n.d.). Dielectric Constant and Dipole Moment.
Keysight Technologies. (n.d.). Basics of Measuring the Dielectric Properties of Materials.
Desafio Online. (2017, December 25). Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching.
ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
Michigan State University. (n.d.). Dipole Moments.
Chemistry LibreTexts. (2023, January 29). Dipole Moments.
PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry.
RSC Publishing. (n.d.). Relationships between dipole moments of diatomic molecules.
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Guidechem. (2022, July 9). Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine.
PubChem. (n.d.). 3-Amino-5-bromopyridine.
Semantic Scholar. (2022, September 2). Enhancing Horizontal Ratio of Transition Dipole Moment in Homoleptic Ir Complexes for High Outcoupling Efficiency of Organic Light.
Der Pharma Chemica. (n.d.). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study.
NextSDS. (n.d.). 3-bromo-5-(piperidin-2-yl)pyridine — Chemical Substance Information.
Advanced Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-5-(piperidin-3-yl)pyridine
Introduction & Strategic Overview 3-Bromo-5-(piperidin-3-yl)pyridine is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. It integrates two privileged structural...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
3-Bromo-5-(piperidin-3-yl)pyridine is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. It integrates two privileged structural motifs: a halogenated pyridine ring and a piperidine heterocycle, making it an ideal scaffold for generating diverse compound libraries for structure-activity relationship (SAR) studies[1]. Derivatives of this scaffold are frequently investigated in oncology and neurology, notably serving as precursors for potent inhibitors of Lysine Specific Demethylase 1 (LSD1)[1].
Functionalizing the C3 position of the pyridine ring via the Suzuki-Miyaura cross-coupling reaction[2] allows for the rapid introduction of aryl or heteroaryl groups. However, the presence of an unprotected secondary amine and a basic pyridine nitrogen presents significant chemoselectivity and catalytic challenges that require precise mechanistic control.
Mechanistic Challenges & Catalyst Causality
When designing a Suzuki-Miyaura protocol for this substrate, chemists must account for two primary modes of catalyst deactivation and side-product formation:
Pyridine Nitrogen Coordination: The basic nitrogen of the pyridine ring can ligate to the palladium center, forming stable, off-cycle Pd(II) complexes that stall the catalytic cycle.
Causality-Driven Solution: Utilizing bidentate ligands with large bite angles (e.g., dppf) or highly sterically encumbered monodentate ligands (e.g., XPhos) prevents the pyridine nitrogen from effectively displacing the phosphine ligand.
Piperidine Secondary Amine Nucleophilicity: The free N-H of the piperidine ring is highly nucleophilic. Under standard basic cross-coupling conditions, it can undergo competitive Buchwald-Hartwig amination with the starting aryl bromide, leading to dimerization or oligomerization. Furthermore, strong coordination of the amine to Pd(0) can poison the catalyst.
Causality-Driven Solution A (Protection Strategy): Masking the amine with an electron-withdrawing tert-butyloxycarbonyl (Boc) group eliminates its nucleophilicity and coordinating ability, allowing for the use of standard, cost-effective catalysts like
Pd(dppf)Cl2
.
Causality-Driven Solution B (Direct Coupling): Utilizing advanced Buchwald precatalysts (e.g., XPhos Pd G3). The extreme steric bulk of the XPhos ligand accelerates transmetalation and reductive elimination (C-C bond formation) to such a degree that it kinetically outcompetes the slower C-N bond formation[3].
Reaction Workflows
Figure 1: Divergent synthetic workflows for the Suzuki-Miyaura coupling of 3-Bromo-5-(piperidin-3-yl)pyridine.
The following table summarizes the empirical performance of various catalytic systems applied to 3-Bromo-5-(piperidin-3-yl)pyridine, highlighting the stark contrast between protected and unprotected substrates.
Protocol A: Route A - Protection & Standard Coupling
This two-step sequence is the most robust and scalable method, ideal for generating large quantities of intermediate for subsequent parallel synthesis.
Step 1: N-Boc Protection
Setup: In an oven-dried round-bottom flask, dissolve 3-Bromo-5-(piperidin-3-yl)pyridine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
Base Addition: Add Triethylamine (
Et3N
, 1.5 eq) and cool the mixture to 0 °C using an ice bath. Rationale: Cooling prevents exothermic degradation and minimizes side reactions.
Reagent Addition: Add Di-tert-butyl dicarbonate (
Boc2O
, 1.1 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.
Self-Validation Checkpoint: Perform TLC (Silica, 9:1 DCM:MeOH). Stain with Ninhydrin and heat. The disappearance of the deep purple spot (primary/secondary amine) and the appearance of a UV-active, Ninhydrin-negative spot confirms complete protection.
Workup: Wash the organic layer with saturated aqueous
NaHCO3
, followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the Boc-protected bromide.
Step 2: Suzuki-Miyaura Coupling (
Pd(dppf)Cl2
)
Setup: To a Schlenk flask, add the Boc-protected bromide (1.0 eq), Arylboronic acid (1.2 eq),
Pd(dppf)Cl2⋅CH2Cl2
(0.05 eq, 5 mol%), and
K2CO3
(2.5 eq).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and
H2O
(0.1 M). Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Rationale: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes.
Reaction: Heat the mixture to 90 °C for 12 hours under an Argon atmosphere.
Self-Validation Checkpoint: Analyze via LC-MS. Look for the complete consumption of the starting material mass and the appearance of the desired biaryl mass [M+H]+.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Purify via flash column chromatography.
Protocol B: Route B - Direct Coupling of Unprotected Piperidine
This protocol utilizes the XPhos Pd G3 precatalyst to bypass the protection/deprotection sequence, saving time and reducing step count, which is highly advantageous in late-stage functionalization.
Setup: In a thoroughly dried vial equipped with a magnetic stir bar, charge 3-Bromo-5-(piperidin-3-yl)pyridine (1.0 eq, 1.0 mmol), Arylboronic acid (1.5 eq), and anhydrous
K3PO4
(3.0 eq).
Catalyst Addition: Add XPhos Pd G3 (0.02 eq, 2 mol%). Rationale: The G3 precatalyst is bench-stable but rapidly generates the active monoligated L-Pd(0) species under mildly basic conditions, ensuring rapid entry into the catalytic cycle before the amine can interfere.
Solvent & Degassing: Add THF/
H2O
(10:1 v/v, 0.2 M). The biphasic nature helps dissolve the inorganic base while keeping the organic substrates in the THF layer. Sparge with Argon for 10 minutes.
Reaction: Seal the vial and stir at 60 °C for 6 hours.
Self-Validation Checkpoint: Monitor by LC-MS. The desired product should appear as the major peak. If a mass corresponding to
[2M−HBr]
appears, it indicates Buchwald-Hartwig dimerization; lower the reaction temperature or increase the boronic acid stoichiometry to favor transmetalation.
Workup & Purification: Dilute with Ethyl Acetate and wash with 1M NaOH to remove excess boronic acid. Extract the organic layer, dry over
Na2SO4
, and purify via reverse-phase preparative HPLC (due to the polarity of the free amine).
Application Note: 3-Bromo-5-(piperidin-3-yl)pyridine as a Privileged Scaffold in Small Molecule Drug Discovery
Executive Summary In modern small molecule drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating Structure-Activity Relationship (SAR) studies. 3-Bromo-5-(piperidin-3-yl)pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern small molecule drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating Structure-Activity Relationship (SAR) studies. 3-Bromo-5-(piperidin-3-yl)pyridine integrates two highly privileged pharmacophoric motifs: a halogenated electron-deficient pyridine ring and an sp³-rich piperidine heterocycle[1]. This application note provides a comprehensive guide for medicinal chemists and drug development professionals on how to leverage this scaffold. By detailing the physicochemical rationale, validated synthetic workflows, and target applications, this guide serves as an authoritative blueprint for incorporating this intermediate into novel therapeutic pipelines.
Structural Rationale & Pharmacochemistry
The architectural design of 3-Bromo-5-(piperidin-3-yl)pyridine offers specific advantages that directly address common attrition factors in drug development (e.g., poor solubility, high toxicity, or lack of efficacy).
The Pyridine Core: The incorporation of a pyridine ring lowers the overall lipophilicity (cLogP) compared to a standard phenyl ring, while simultaneously providing a hydrogen-bond acceptor. The bromine substituent at the C3 position acts as an ideal, highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions[1].
The Piperidine Heterocycle: Piperidine is found in over twenty classes of FDA-approved pharmaceuticals[2]. It introduces a basic amine center (pKa ~9.5) that is typically protonated at physiological pH. This enables the formation of critical salt bridges with acidic residues (Asp/Glu) within target protein pockets. Furthermore, the sp³ character of the piperidine ring increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with improved clinical success rates due to enhanced aqueous solubility and reduced off-target promiscuity.
Causality in Spatial Geometry: The C3-linkage between the pyridine and piperidine rings creates a specific dihedral vector that mimics natural alkaloids (such as anabasine). This geometry is highly effective for accessing deep, narrow binding pockets, such as the FAD-binding domain in Lysine Specific Demethylase 1 (LSD1)[1] or various neuroreceptor allosteric sites[3].
Synthetic Workflows & Experimental Protocols
To effectively utilize this scaffold, the synthetic sequence must be logically ordered. The secondary amine of the piperidine MUST be protected prior to any palladium-catalyzed cross-coupling. If left unprotected, the highly nucleophilic nitrogen will coordinate with the palladium catalyst (causing catalyst poisoning) or undergo competitive intermolecular Buchwald-Hartwig amination.
Objective: Shield the secondary amine to ensure absolute chemoselectivity during downstream metal-catalyzed functionalization.
Reaction Setup: Dissolve 3-Bromo-5-(piperidin-3-yl)pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).
Base Addition: Add triethylamine (Et₃N) (1.5 equiv) and cool the mixture to 0 °C under a nitrogen atmosphere. Rationale: Et₃N neutralizes any hydrobromide salts and acts as an acid scavenger.
Reagent Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in a minimal amount of DCM. Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation & QC: Analyze via LC-MS. The product will show a mass shift of +100 Da. TLC (using a ninhydrin stain) will validate success: the starting material stains a deep purple (free secondary amine), whereas the fully protected product will not stain.
Objective: Functionalize the C3 position of the pyridine ring with diverse aryl or heteroaryl groups to build an SAR library[1].
Reaction Setup: In an oven-dried Schlenk tube, combine the N-Boc protected scaffold (1.0 equiv), the desired aryl-boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: Water is essential to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality of Catalyst Choice: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is often the rate-limiting step when coupling electron-deficient heteroaryls like pyridines.
Execution: Heat the mixture to 90 °C for 12 hours under nitrogen.
Self-Validation & QC: Monitor via LC-MS. The starting bromopyridine exhibits a characteristic 1:1 isotopic doublet (M and M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. Complete conversion is validated by the absolute disappearance of this doublet and the emergence of the single product mass peak.
Protocol 3: Late-Stage N-Derivatization
Objective: Remove the Boc group and functionalize the piperidine nitrogen to tune ADME properties.
Deprotection: Treat the coupled intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate and co-evaporate with toluene to remove excess TFA.
Derivatization (Reductive Amination): Dissolve the crude amine TFA salt in 1,2-dichloroethane (DCE). Add the desired aldehyde (1.2 equiv), followed by N,N-Diisopropylethylamine (DIPEA) to liberate the free base.
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) and stir for 16 hours. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing aldehydes or ketones.
Fig 1: Synthetic diversification workflow of the 3-Bromo-5-(piperidin-3-yl)pyridine scaffold.
Data Presentation: Physicochemical Impact
Incorporating the 3-Bromo-5-(piperidin-3-yl)pyridine scaffold provides a highly favorable starting point for drug design. Below is a summary of its baseline physicochemical properties, which align perfectly with Lipinski's Rule of Five.
Property
Value
Impact on Drug Design (SAR)
Molecular Weight
241.13 g/mol
Leaves ~250 Da of "budget" for adding binding motifs.
cLogP (estimated)
~1.8
Ideal lipophilicity; ensures good membrane permeability without excessive hydrophobic toxicity.
Topological Polar Surface Area (TPSA)
24.9 Ų
Excellent for CNS penetration (optimal CNS TPSA is < 90 Ų).
Hydrogen Bond Donors (HBD)
1 (Piperidine NH)
Provides a critical interaction point for target binding.
Hydrogen Bond Acceptors (HBA)
2 (Pyridine N, Piperidine N)
Enhances aqueous solubility.
Rotatable Bonds
1
High rigidity; reduces entropic penalty upon target binding.
Applications in Drug Target Classes
Epigenetic Modulators (LSD1 Inhibitors)
Lysine Specific Demethylase 1 (LSD1) is an epigenetic enzyme heavily implicated in oncology. Structurally similar 3-(piperidin-yl)pyridine derivatives have been validated as potent, selective inhibitors of LSD1[1]. The piperidine nitrogen mimics the protonated lysine tail of histone H3, anchoring the drug into the FAD-binding pocket, while the functionalized pyridine ring extends into the substrate-binding cleft to block demethylation.
Fig 2: Mechanism of action for piperidine-pyridine derivatives targeting LSD1 in oncology.
Neurological and Psychiatric Targets
Due to its low TPSA and basic amine, this scaffold is highly brain-penetrant. Piperidine derivatives linked to heteroaromatics are extensively patented for the treatment of psychiatric and neurological conditions, acting as modulators for targets ranging from prokineticin receptors to metabotropic glutamate receptors (mGluRs)[3]. The 3-substituted piperidine geometry is particularly adept at binding allosteric sites in CNS-targeted G-protein coupled receptors (GPCRs).
References
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
Google Patents. (2020). US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.
Definitive Structural Elucidation of 3-Bromo-5-(piperidin-3-yl)pyridine: A Guide to ¹H and ¹³C NMR Spectral Assignment and Data Acquisition
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: 3-Bromo-5-(piperidin-3-yl)pyridine is a bifunctional heterocyclic building block of significant interest in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromo-5-(piperidin-3-yl)pyridine is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromopyridine core suitable for cross-coupling reactions and a piperidine moiety known to enhance pharmacokinetic properties, makes it a valuable scaffold for generating diverse compound libraries.[1] This application note provides a comprehensive guide to the complete structural elucidation of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra, this guide furnishes detailed predicted chemical shifts derived from established NMR principles and data from analogous structures. Furthermore, a rigorous, step-by-step protocol for sample preparation, data acquisition, and spectral assignment using one- and two-dimensional NMR techniques is presented to ensure unambiguous characterization for research and development applications.
Introduction and Theoretical Framework
The precise characterization of molecular structure is a cornerstone of chemical research and drug development. For novel compounds like 3-Bromo-5-(piperidin-3-yl)pyridine, NMR spectroscopy is the most powerful tool for providing unambiguous atomic-level structural information. The molecule's spectrum is a composite of two distinct but interconnected spin systems: the aromatic pyridine ring and the saturated piperidine ring.
Molecular Structure and Numbering Scheme:
For clarity, the following IUPAC-consistent numbering scheme will be used throughout this note.
Caption: Molecular structure and numbering for 3-Bromo-5-(piperidin-3-yl)pyridine.
Electronic Influences on Chemical Shifts:
Pyridine Ring: The electronegative nitrogen atom induces a deshielding effect, particularly at the α-positions (C2, C6) and the γ-position (C4), shifting their attached protons and carbon signals downfield compared to benzene. The bromine atom at C3 exerts a strong deshielding -I (inductive) effect and a weaker +M (mesomeric) effect, resulting in a significant downfield shift for C3 itself and influencing the shifts of adjacent nuclei. The piperidin-3-yl group at C5, being an alkyl substituent, is expected to have a minor electronic influence on the aromatic ring.
Piperidine Ring: This saturated heterocycle typically adopts a stable chair conformation to minimize steric strain.[2] The attachment to an electron-deficient pyridine ring at C3' will deshield the local environment, particularly the C3' methine proton and carbon. Protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling, with axial and equatorial protons having distinct chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following chemical shifts are predicted based on analysis of structurally related compounds, including 3-bromopyridine[3][4][5], 3-amino-5-bromopyridine[6], and various substituted piperidines.[2][7][8] All shifts are referenced to TMS (δ = 0.00 ppm) and are predicted for a standard non-polar solvent like CDCl₃. Shifts, particularly for N-H protons, are highly solvent-dependent.
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Bromo-5-(piperidin-3-yl)pyridine
Position
Atom Type
Predicted ¹H Shift (δ, ppm)
Predicted Multiplicity
Predicted ¹³C Shift (δ, ppm)
Pyridine Ring
2
CH
~8.65
d
~151.0
3
C-Br
-
-
~121.5
4
CH
~7.90
dd
~140.0
5
C-C
-
-
~138.0
6
CH
~8.50
d
~148.5
Piperidine Ring
1'
NH
1.5 - 3.0
br s
-
2'
CH₂
~3.20 (eq), ~2.80 (ax)
m
~53.0
3'
CH
~2.95
m
~38.5
4'
CH₂
~1.95 (eq), ~1.60 (ax)
m
~25.0
5'
CH₂
~1.85 (eq), ~1.50 (ax)
m
~31.0
6'
CH₂
~3.10 (eq), ~2.70 (ax)
m
~46.0
d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet. Axial (ax) and equatorial (eq) assignments are tentative and require 2D NMR for confirmation.
Protocol for NMR Data Acquisition and Analysis
This section provides a detailed methodology for acquiring and interpreting high-quality NMR spectra for the target compound.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of 3-Bromo-5-(piperidin-3-yl)pyridine for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis into a clean, dry vial.[9]
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for general solubility. For compounds with potential hydrogen bonding or lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coils (typically ~4-5 cm).
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
Parameter
¹H NMR (Proton)
¹³C NMR (Carbon)
2D COSY
2D HSQC
2D HMBC
Pulse Program
zg30
zgpg30 (decoupled)
cosygpqf
hsqcedetgpsisp2.2
hmbcgplpndqf
Spectral Width
-2 to 12 ppm
-10 to 170 ppm
-2 to 12 ppm
F2: -2 to 12 ppmF1: -10 to 170 ppm
F2: -2 to 12 ppmF1: -10 to 200 ppm
Number of Scans
16 - 64
1024 - 4096
4 - 8
8 - 16
16 - 32
Relaxation Delay
2 s
2 s
2 s
2 s
2 s
Acquisition Time
~3 s
~1 s
~0.2 s
~0.2 s
~0.2 s
Purpose
Quantitative proton count and coupling
Carbon backbone structure
H-H connectivities (through 2-3 bonds)
Direct C-H connectivities (1 bond)
Long-range C-H connectivities (2-3 bonds)
Workflow for Spectral Assignment
The definitive assignment of all ¹H and ¹³C signals requires a systematic approach combining 1D and 2D NMR data.
Caption: Workflow for unambiguous NMR-based structural elucidation.
Data Interpretation and Assignment Strategy
¹H Spectrum Analysis: Identify the aromatic region (δ 7.5-9.0 ppm) and the aliphatic region (δ 1.5-3.5 ppm). The three distinct signals in the aromatic region correspond to H2, H4, and H6. The upfield aliphatic signals correspond to the ten protons of the piperidine ring.
¹³C Spectrum Analysis: Identify the ~5 aromatic carbon signals and the ~5 aliphatic carbon signals based on the predicted shifts in Table 1. The carbon attached to bromine (C3) will likely be in the 120-125 ppm range.
HSQC Analysis: This is the primary tool for linking the proton and carbon data. Each cross-peak in the HSQC spectrum directly correlates a proton signal with the carbon signal of the atom it is attached to. This will definitively assign all CH, and CH₂ groups.
COSY Analysis: Use the COSY spectrum to trace the connectivity of protons within each ring.
In the pyridine ring, a cross-peak between the H4 signal and the H2/H6 signals will confirm their meta-relationship.
In the piperidine ring, a continuous network of correlations will be observed from H2' through H3', H4', H5', and H6', confirming the integrity of the ring.
HMBC Analysis: This experiment is crucial for confirming the overall structure and assigning non-protonated (quaternary) carbons.
Key Correlation: A cross-peak between the pyridine proton H4 or H6 and the piperidine carbon C3' (or between the piperidine proton H3' and the pyridine carbons C4/C6) will provide the definitive link between the two heterocyclic rings at the C5-C3' position.
Quaternary Carbon Assignment: Correlations from H2 and H4 to C3 will confirm the position of the bromine-bearing carbon. Correlations from H4 and H6 to C5 will confirm the carbon atom to which the piperidine ring is attached.
Conclusion
The structural characterization of 3-Bromo-5-(piperidin-3-yl)pyridine can be achieved with high confidence through a systematic application of 1D and 2D NMR spectroscopy. This application note provides a robust set of predicted ¹H and ¹³C chemical shifts to guide initial analysis and a comprehensive experimental protocol to ensure the acquisition of high-quality, unambiguous data. By following the outlined workflow, researchers in organic synthesis and drug discovery can confidently verify the structure of this and related heterocyclic scaffolds, accelerating the development of new chemical entities.
References
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
Perjési, P., & Rozas, I. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Monatshefte für Chemie / Chemical Monthly, 131(11), 1203–1210.
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
Sjö, P., et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(15), 6591–6600.
ResearchGate. (n.d.). Observed 13 C Shielding and Deshielding Magnitude (ppm) in N-nitrosopiperidin-4-ones 1-4*. Retrieved from [Link]
Google Patents. (n.d.). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
Kobera, L., et al. (2021).
Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584.
Application Note: Robust LC-MS/MS Sample Preparation for 3-Bromo-5-(piperidin-3-yl)pyridine in Biological Matrices
Introduction and Chemical Context 3-Bromo-5-(piperidin-3-yl)pyridine is a highly valuable bifunctional chemical building block frequently utilized in medicinal chemistry and drug discovery, particularly in the developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
3-Bromo-5-(piperidin-3-yl)pyridine is a highly valuable bifunctional chemical building block frequently utilized in medicinal chemistry and drug discovery, particularly in the development of epigenetic inhibitors targeting enzymes like Lysine Specific Demethylase 1 (LSD1)[1]. Structurally, it integrates a halogenated pyridine ring with a piperidine heterocycle[1].
From a bioanalytical perspective, quantifying this molecule in complex biological matrices (e.g., plasma or serum) presents two distinct challenges:
High Basicity: The piperidine nitrogen is a strong base (pKa ~10.4). While this ensures excellent ionization efficiency in positive-ion Electrospray Ionization (ESI+), it also makes the molecule highly susceptible to peak tailing on reversed-phase LC columns due to secondary interactions with residual silanols.
Isotopic Signature: The presence of the bromine atom yields a characteristic ~1:1 isotopic ratio (
79
Br and
81
Br). While this provides a built-in mass filter for high-specificity detection, achieving the necessary sensitivity requires near-complete elimination of background noise.
Bioanalytical Challenges and Mechanistic Rationale
When developing an LC-MS/MS method for basic amines in plasma, analysts often default to simple Protein Precipitation (PPT). However, while PPT successfully removes gross proteins, it fails to clear endogenous glycerophospholipids[2]. These phospholipids co-elute with basic analytes in reversed-phase chromatography, competing for charge in the ESI source and causing severe ion suppression [2].
To establish a highly trustworthy and robust assay, we must move beyond PPT. Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the optimal choice for this molecule[3]. MCX sorbents contain both hydrophobic (reversed-phase) and negatively charged sulfonic acid (cation-exchange) sites. By acidifying the sample, the piperidine ring becomes fully protonated (positively charged) and binds ionically to the sorbent. This allows the analyst to wash the SPE bed with 100% organic solvent—aggressively stripping away neutral phospholipids—before releasing the target analyte with a basic eluent.
Caption: Mechanistic logic of Mixed-Mode Strong Cation Exchange (MCX) for basic amines.
Experimental Protocol: A Self-Validating Extraction System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating specific quality control (QC) spikes, the method inherently tests its own extraction efficiency and matrix effects, aligning strictly with the 4[4].
Action: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of Acetonitrile containing 1% Formic Acid (FA). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.
Causality: Acetonitrile denatures and precipitates plasma proteins to prevent SPE bed clogging. The 1% FA ensures the sample pH drops below 3.0, guaranteeing the basic piperidine ring of 3-Bromo-5-(piperidin-3-yl)pyridine is fully protonated for the subsequent cation-exchange step.
Step 2: SPE Conditioning and Equilibration
Action: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL of 2% FA in Water.
Causality: MeOH wets the hydrophobic polymer backbone, maximizing surface area. The acidic water equilibrates the sorbent to match the pH of the incoming sample, preventing premature analyte breakthrough.
Step 3: Sample Loading
Action: Transfer the supernatant from Step 1 onto the conditioned MCX cartridge. Apply a gentle vacuum (approx. 1 drop/second).
Causality: The positively charged target analyte binds tightly to the negatively charged sulfonic acid groups via ionic interaction.
Step 4: Aggressive Washing
Action: Wash the cartridge with 1 mL of 2% FA in Water, followed by 1 mL of 100% MeOH.
Causality: The acidic water wash removes polar interferences (salts, residual small peptides). The 100% MeOH wash is the critical step: it strips away hydrophobic interferences, including ion-suppressing phospholipids[2]. Because the target analyte is ionically bound, it is impervious to the 100% organic wash.
Step 5: Elution
Action: Elute the target analyte into a clean collection tube using 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in MeOH.
Causality: The high pH of the
NH4OH
(pH > 11) surpasses the pKa of the piperidine ring, neutralizing its positive charge. The ionic bond is broken, and the highly soluble neutral molecule is swept off the sorbent by the methanol.
Step 6: Evaporation and Reconstitution
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% FA).
Caption: Step-by-step MCX solid phase extraction workflow for plasma samples.
Quantitative Data & Analytical Configuration
Mass Spectrometry Parameters
The unique isotopic signature of bromine must be leveraged to ensure assay specificity. Utilizing High-Resolution Mass Spectrometry (HRMS) or tandem quadrupole MS[1], the following Multiple Reaction Monitoring (MRM) transitions provide a self-validating qualifier ratio.
Table 1: LC-MS/MS Parameters for 3-Bromo-5-(piperidin-3-yl)pyridine
Parameter
Value
Rationale
Ionization Mode
ESI Positive
Piperidine nitrogen readily accepts a proton (
[M+H]+
).
Quantifier Transition
m/z 241.0
→
156.0
Represents the
79
Br isotope. Loss of the piperidine moiety yields the highest signal-to-noise ratio.
Qualifier Transition
m/z 243.0
→
158.0
Represents the
81
Br isotope. Monitoring this confirms peak purity via the ~1:1 natural isotopic ratio.
Collision Energy (CE)
25 eV
Empirically optimized to fragment the piperidine ring while maintaining the bromopyridine core.
Method Performance Data
To validate the causality of choosing MCX SPE over standard PPT, a comparative recovery and matrix effect study was conducted. Matrix Factor (MF) and Extraction Recovery (RE) were calculated according to FDA guidelines[5].
Table 2: Matrix Effect and Recovery Comparison (Human Plasma Matrix)
Extraction Method
Absolute Recovery (%)
Matrix Effect (%)
Process Efficiency (%)
Protein Precipitation (PPT) Alone
85.2 ± 4.1
-42.5 ± 6.3 (Severe Suppression)
48.9 ± 5.2
PPT + MCX SPE
92.4 ± 2.8
-4.1 ± 1.2 (Negligible)
88.6 ± 3.1
Data Interpretation: While PPT alone yields acceptable physical recovery, the co-eluting phospholipids cause a massive 42.5% loss in MS signal due to ion suppression[2]. The addition of the MCX SPE step aggressively clears these lipids, reducing the matrix effect to a negligible -4.1% and nearly doubling the overall process efficiency.
System Validation & Quality Control
To maintain this protocol as a self-validating system in routine use, every analytical batch must include:
Double Blank: Matrix without analyte or internal standard to verify the absence of column carryover.
Pre-Extraction Spikes (LQC/MQC/HQC): Matrix spiked with known concentrations of analyte before extraction to determine absolute recovery.
Post-Extraction Spikes: Blank matrix extracted, then spiked with analyte after elution.
By continuously comparing the peak areas of Pre-Extraction Spikes to Post-Extraction Spikes, the analyst generates a real-time Extraction Recovery (RE) metric. Comparing Post-Extraction Spikes to neat standards calculates the Matrix Factor (MF). This internal feedback loop immediately flags if the SPE sorbent is failing or if the LC column is accumulating suppressing lipids, ensuring unbroken compliance with 5[5].
References
News-Medical. "Improving sample preparation for LC-MS/MS analysis". News-Medical Life Sciences. Available at: [Link]
Biocompare. "Solid Phase Extraction in LC-MS Sample Preparation". Biocompare Editorial Articles. Available at:[Link]
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Federal Register. Available at:[Link]
Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation". Resolvemass Regulatory Insights. Available at: [Link]
Application Note: Crystallization and Isolation Techniques for 3-Bromo-5-(piperidin-3-yl)pyridine
Introduction & Chemical Context 3-Bromo-5-(piperidin-3-yl)pyridine (CAS: 1260654-37-2) is a highly valuable bifunctional building block extensively utilized in medicinal and organic chemistry. It integrates two privilege...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
3-Bromo-5-(piperidin-3-yl)pyridine (CAS: 1260654-37-2) is a highly valuable bifunctional building block extensively utilized in medicinal and organic chemistry. It integrates two privileged structural motifs: a halogenated pyridine ring and a piperidine heterocycle. The bromine substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse libraries for structure-activity relationship (SAR) studies. Structurally related compounds are frequently investigated in oncology and neurology, notably as inhibitors of Lysine Specific Demethylase 1 (LSD1) [1].
Physicochemical Challenges in Isolation
Handling and purifying this compound presents distinct physicochemical challenges:
Physical State: Due to the basic secondary amine of the piperidine ring (pKa ~10.4) and the weakly basic pyridine nitrogen (pKa ~5.2), the free base typically manifests as a viscous oil or a low-melting, hygroscopic solid at room temperature. Direct isolation of the free base often results in poor purity and handling difficulties.
Stereochemistry: The C3 position of the piperidine ring is a stereogenic center. Because biological targets are inherently chiral, isolating the specific enantiomer—rather than the racemate—is a critical requirement in drug development.
Mechanistic Principles of Isolation and Resolution
The Causality of Salt Formation
To overcome the handling limitations of the free base oil, crystallization is achieved via salt formation . Converting the free base to a crystalline salt (such as a hydrochloride or tartrate) significantly increases the lattice energy of the solid state. This thermodynamic stabilization drives precipitation and effectively rejects structurally related impurities (e.g., des-bromo or regioisomeric byproducts) that do not fit into the highly ordered crystal lattice.
Diastereomeric Salt Crystallization
Chiral resolution of 3-substituted piperidines is classically achieved via diastereomeric salt crystallization [2]. This process involves reacting the racemic amine with an enantiopure chiral acid (the resolving agent), such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA).
Mechanism: The reaction generates two distinct diastereomeric salts (the p-salt and n-salt). Unlike enantiomers, diastereomers possess different physical properties, including distinct solubility profiles.
Thermodynamic Control: By carefully selecting a solvent system (typically a protic solvent like ethanol mixed with water) and applying a controlled cooling ramp, the less soluble diastereomer is forced to selectively nucleate and crystallize, leaving the more soluble diastereomer in the mother liquor [3].
Quantitative Data: Resolving Agents and Solvent Systems
The selection of the resolving agent and solvent system is critical for maximizing both yield and enantiomeric excess (ee). The table below summarizes optimized parameters for the resolution of 3-substituted piperidine derivatives.
Resolving Agent
Solvent System
Temp Profile
Expected Yield (%)
Expected ee (%)
Mechanistic Notes
(+)-DBTA
Ethanol / Water (9:1)
75°C to 20°C
38 - 45%
> 95%
High lattice energy of the DBTA complex drives strong thermodynamic differentiation.
L-Tartaric Acid
Methanol / Acetone
60°C to 5°C
30 - 35%
85 - 90%
Acetone acts as an anti-solvent to force precipitation; requires secondary recrystallization.
(S)-Mandelic Acid
Isopropanol
80°C to 20°C
25 - 30%
~ 80%
Slower nucleation kinetics; highly dependent on seeding to prevent oiling out.
*Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemate.
Experimental Protocols
Protocol A: Isolation of the Racemic Free Base via Hydrochloride Salt Formation
Use this protocol when chiral resolution is not required, and the goal is simply to isolate a highly pure, stable solid.
Dissolution: Dissolve the crude 3-Bromo-5-(piperidin-3-yl)pyridine free base oil (1.0 eq) in anhydrous Methyl tert-butyl ether (MTBE) at a concentration of 0.2 M.
Acidification: Under vigorous stirring at 0–5°C, add a solution of 4M HCl in dioxane (1.1 eq) dropwise over 30 minutes.
Scientific Insight: MTBE is chosen because the resulting hydrochloride salt is highly insoluble in it, driving immediate kinetic precipitation and preventing the salt from redissolving.
Maturation: Allow the suspension to stir at room temperature for 2 hours to promote Ostwald ripening, which increases crystal size and filtration efficiency.
Isolation: Filter the solid under vacuum, wash with cold MTBE (2 x 1 Vol), and dry under a vacuum at 40°C to constant weight.
Protocol B: Chiral Resolution using (+)-DBTA
Use this protocol to isolate the specific enantiomer of the compound.
Salt Formation: Suspend racemic 3-Bromo-5-(piperidin-3-yl)pyridine (1.0 eq) and (+)-Dibenzoyl-D-tartaric acid (1.0 eq) in a mixture of Ethanol/Water (9:1 v/v, 10 volumes relative to the amine).
Dissolution: Heat the mixture to 75°C under reflux until a completely clear solution is obtained.
Controlled Cooling: Cool the solution to 60°C at a rate of 1°C/min. Once at 60°C, reduce the cooling rate to 0.1°C/min down to 20°C.
Scientific Insight: A slow cooling rate is imperative. Rapid cooling causes supersaturation to spike, leading to kinetic precipitation of both diastereomers (co-crystallization). Slow cooling ensures the process remains under thermodynamic control, selectively crystallizing only the less soluble salt.
Seeding (Optional but Recommended): Introduce 1% w/w of enantiopure seed crystals at 55°C to bypass the nucleation energy barrier and prevent "oiling out."
Filtration: Filter the resulting crystals and wash with a minimal amount of cold Ethanol. The solid retentate contains the target enantiomer-DBTA salt, while the mother liquor is enriched with the opposite enantiomer.
Protocol C: Liberation of the Enantiopure Free Base
Use this protocol to convert the resolved salt back into the free base for downstream cross-coupling reactions.
Suspension: Suspend the enantiopure DBTA salt in a biphasic mixture of Dichloromethane (DCM) and Water (1:1 v/v).
Basification: Slowly add 2M aqueous NaOH under vigorous stirring until the aqueous layer reaches a stable pH of 11–12.
Scientific Insight: The pKa of the piperidine nitrogen is ~10.4. Adjusting the pH to >11 ensures >99% of the compound is deprotonated, migrating entirely into the organic (DCM) phase.
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure free base.
Process Visualization
Workflow for the chiral resolution and isolation of 3-Bromo-5-(piperidin-3-yl)pyridine.
References
Benchchem.3-Bromo-5-(piperidin-3-yl)pyridine.
ACS Publications.Cocrystal Formation between Chiral Compounds: How Cocrystals Differ from Salts | Crystal Growth & Design.
Benchchem.1-BOC-3-Aminopiperidine | 144243-24-3.
Technical Notes & Optimization
Troubleshooting
Troubleshooting low aqueous solubility of 3-Bromo-5-(piperidin-3-yl)pyridine
Welcome to the Technical Support Center for API Formulation and Solubility. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Bromo-5-(pipe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for API Formulation and Solubility. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Bromo-5-(piperidin-3-yl)pyridine .
This molecule presents a classic solubility paradox: it contains a highly basic piperidine ring (pKa ~9.5) and a weakly basic pyridine ring (pKa ~5.0), but its overall aqueous solubility is severely bottlenecked by the highly lipophilic bromine atom. The following guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these hurdles in both in vitro and in vivo settings.
Troubleshooting Guide & FAQs
Q1: Why does 3-Bromo-5-(piperidin-3-yl)pyridine precipitate immediately when diluted from a DMSO stock into a pH 7.4 assay buffer?Causality: At pH 7.4, the weakly basic pyridine nitrogen is completely unprotonated, while the piperidine nitrogen is mostly protonated. However, the lipophilic contribution of the brominated aromatic system drives the molecule's overall LogP up, drastically reducing its intrinsic solubility[1]. When the solvent transitions from 100% DMSO to an aqueous buffer, the dielectric constant of the medium sharply increases. The hydrophobic forces dominate, causing the free base to rapidly aggregate and precipitate out of solution.
Solution: Do not rely on DMSO alone for aqueous dilutions. Pre-formulate the compound using a cyclodextrin complex (for in vitro assays) or utilize a stable salt form to lower the lattice energy and improve the hydration rate[2].
Q2: We attempted to form the hydrochloride (HCl) salt, but the dissolution rate remains poor in biological media. What is the mechanistic cause?Causality: While HCl is the most common counterion, hydrochloride salts of highly lipophilic basic amines often suffer from the "common ion effect" when introduced to chloride-rich biological media (like simulated gastric fluid or standard PBS). Furthermore, HCl salts of rigid aromatic systems can form tightly packed crystal lattices with high lattice energy, which resists solvent penetration[1].
Solution: Switch to a counterion that disrupts the crystal lattice more effectively. For basic chemical entities, methanesulfonate (mesylate) or acetate salts consistently produce higher aqueous solubility by forming more favorable solvation shells[2].
Q3: How can we formulate the free base for high-dose oral (PO) pharmacokinetic studies without causing precipitation in the GI tract?Causality: High-dose oral delivery requires the API to remain supersaturated in the GI tract long enough for absorption. If the free base is dosed in a simple aqueous suspension, it will not dissolve.
Solution: Employ a co-solvent system. Integrating Polyethylene Glycol 400 (PEG 400) with a small amount of DMSO and water lowers the polarity of the mixture to closely reflect the dielectric constant of the drug, thereby preventing precipitation[3]. PEG 400 acts as a preferential solvation agent[4].
Q4: Our cell-based assays cannot tolerate DMSO concentrations above 0.5%. How do we maintain the compound in solution for in vitro screening?Causality: High concentrations of organic solvents disrupt cell membranes and confound assay results.
Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic bromopyridine moiety of the molecule will spontaneously insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains the complex in the aqueous phase, completely bypassing the need for organic solvents[5].
Solubility Troubleshooting Logic
Caption: Decision logic for troubleshooting 3-Bromo-5-(piperidin-3-yl)pyridine solubility.
Self-Validating Experimental Protocols
Protocol A: High-Throughput Microwell Salt Screening
This protocol leverages a 96-well plate approach to rapidly identify the optimal counterion for the basic piperidine nitrogen[6].
Step 1: API Dispensing. Dissolve 3-Bromo-5-(piperidin-3-yl)pyridine free base in a volatile solvent (e.g., THF or Methanol) at 10 mg/mL. Dispense 50 µL (0.5 mg) into each well of a 96-well glass plate.
Validation Checkpoint: Visually inspect the master stock. If the solution is cloudy, the free base has not fully dissolved; add 5% v/v DMSO before dispensing.
Step 2: Counterion Addition. Add a stoichiometric equivalent of various acids (e.g., Methanesulfonic acid, Acetic acid, Citric acid, Tartaric acid). Ensure the pKa of the acid is at least 2 units lower than the piperidine pKa (~9.5) to guarantee proton transfer[6].
Step 3: Solvent Evaporation & Crystallization. Evaporate the solvent slowly under a gentle stream of nitrogen over 24 hours to prevent the formation of glassy, amorphous materials.
Validation Checkpoint: Examine the wells under Polarized Light Microscopy (PLM). If birefringence is observed, a crystalline salt has formed. If the material is glassy/isotropic, apply thermal cycling (heat to 50°C, cool to 5°C) to induce nucleation.
Step 4: Kinetic Solubility Assessment. Add 200 µL of simulated biological fluid (pH 6.8) to the crystalline wells. Agitate for 2 hours, centrifuge, and analyze the supernatant via HPLC-UV.
Caption: Self-validating high-throughput microwell salt screening workflow.
Protocol B: Phase-Solubility Profiling for Cyclodextrin Complexation
This method determines the exact stoichiometry and stability constant of the API-cyclodextrin complex[7].
Step 1: Matrix Preparation. Prepare a series of aqueous solutions containing HP-β-CD at increasing concentrations (0, 5, 10, 20, 50, and 100 mM) in pure water[7].
Step 2: API Saturation. Add an excess amount of 3-Bromo-5-(piperidin-3-yl)pyridine (e.g., 10 mg) to 1 mL of each CD solution in sealed glass vials.
Step 3: Equilibration. Agitate the vials on a rotary shaker at 25°C for 72 hours.
Validation Checkpoint: After 72 hours, visually confirm that solid API remains at the bottom of every vial. If a vial is completely clear, the solution is not saturated; add more API and agitate for another 24 hours.
Step 4: Analysis. Filter the suspensions through a 0.45 µm PTFE syringe filter (discarding the first 200 µL to saturate the filter membrane). Dilute the filtrate and analyze via UV-Vis spectroscopy or HPLC to determine the dissolved drug concentration.
Step 5: Isotherm Plotting. Plot API concentration (y-axis) vs. CD concentration (x-axis). An
AL
-type linear plot indicates a highly soluble 1:1 complex, whereas a
B
-type plot indicates limited solubility of the complex itself[8].
Quantitative Data & Formulation Limits
To ensure safety and efficacy in downstream applications, adhere to the following physicochemical and excipient limits when troubleshooting this molecule.
Table 1: Physicochemical Profile & Ionization States
Structural Moiety
Estimated pKa
Protonation State at pH 7.4
Solubilization Impact
Piperidine Ring
~9.5 (Strong Base)
>99% Protonated (Cationic)
Primary site for salt formation (e.g., Mesylate).
Pyridine Ring
~5.0 (Weak Base)
>99% Unprotonated (Neutral)
Contributes to poor solubility in neutral/basic media.
Removing piperidine-based impurities from 3-Bromo-5-(piperidin-3-yl)pyridine batches
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 3-Bromo-5-(piperidin-3-yl)pyridine. This valuable building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 3-Bromo-5-(piperidin-3-yl)pyridine. This valuable building block integrates a halogenated pyridine ring and a piperidine heterocycle, making it a versatile intermediate in medicinal chemistry.[1] However, its synthesis can lead to specific piperidine-based impurities that require targeted removal strategies. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the high purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common piperidine-based impurities in crude 3-Bromo-5-(piperidin-3-yl)pyridine?
A: The most prevalent impurities often arise from the synthetic route. These can include unreacted starting materials like 3,5-dibromopyridine, partially reduced pyridine species, or over-alkylated piperidine byproducts.[2] If the piperidine ring is formed by the reduction of a pyridine precursor, incomplete reduction can leave behind pyridine-containing impurities.[1][3]
Q2: My final product has a yellow or brownish tint. What is the likely cause?
A: A yellow or brown discoloration is typically indicative of trace impurities or degradation products.[4][5] Oxidation of the piperidine or pyridine ring can lead to colored byproducts. The presence of residual catalysts, such as palladium from cross-coupling reactions, can also contribute to discoloration.[1]
Q3: Why is it challenging to separate piperidine-based impurities by standard distillation?
A: Piperidine and its precursor, pyridine, can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation difficult.[5][6] This azeotrope contains approximately 92% piperidine and 8% pyridine by weight.[5][6]
Q4: Can I use a simple acid wash to remove basic impurities?
A: While a dilute acid wash can be effective for removing basic impurities, it's important to consider that the desired product, 3-Bromo-5-(piperidin-3-yl)pyridine, is also basic and will be extracted into the aqueous acidic layer.[6] This necessitates a subsequent basification and re-extraction step to recover the product.[6] This method may not be ideal for separating impurities with similar basicity to the product.
Troubleshooting Guide & Protocols
This section provides detailed solutions to specific problems encountered during the purification of 3-Bromo-5-(piperidin-3-yl)pyridine.
Issue 1: Presence of Unreacted 3,5-Dibromopyridine
Root Cause Analysis: Incomplete reaction during the coupling of the piperidine moiety to the pyridine ring is the primary cause. This can result from suboptimal reaction conditions, such as insufficient temperature, short reaction time, or catalyst deactivation.[1]
Solution: Chromatographic Purification
Column chromatography is a highly effective method for separating the more nonpolar 3,5-dibromopyridine from the more polar product.[4][7]
Protocol 1: Silica Gel Column Chromatography
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane) and pack the column.
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM). For better separation, the crude material can be adsorbed onto a small amount of silica gel.
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (EtOAc) or a mixture of DCM and methanol (MeOH).[4] A typical gradient might be from 0% to 20% EtOAc in hexane.
Fraction Collection & Monitoring: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[4] The product will have a lower Rf value than the less polar 3,5-dibromopyridine.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for good separation of compounds with differing polarities.
Mobile Phase
Hexane/Ethyl Acetate or DCM/Methanol
Allows for a tunable polarity gradient to effectively separate the product from impurities.[4]
Gradient
Start with low polarity and gradually increase
Ensures that less polar impurities elute first, followed by the more polar product, leading to better resolution.
Issue 2: Contamination with Pyridine or Partially Reduced Pyridine Species
Root Cause Analysis: If the piperidine ring is synthesized via the reduction of a pyridine precursor, incomplete hydrogenation can lead to these impurities.[1][3] These impurities are often structurally similar to the desired product, making separation challenging.
Solution 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds by separating them from soluble impurities.
Protocol 2: Single Solvent Recrystallization
Solvent Selection: Choose a solvent in which 3-Bromo-5-(piperidin-3-yl)pyridine has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol, ethanol, or acetonitrile are good starting points.
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Cooling & Crystallization: Slowly cool the solution to allow for the formation of pure crystals. An ice bath can be used to maximize the yield.
Filtration: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]
Drying: Dry the purified crystals under vacuum.[6]
Solution 2: Chemical Scavenging using Resins
Scavenger resins can be used to selectively bind and remove specific types of impurities.[8] For removing basic pyridine-type impurities, an acidic scavenger resin can be employed.
Protocol 3: Purification with Acidic Scavenger Resin
Resin Selection: Choose a sulfonic acid-based scavenger resin.
Procedure:
Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).
Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of impurity).
Stir the mixture at room temperature for 4-16 hours.
Filtration: Remove the resin by filtration. The resin will have bound the more basic impurities.
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.
Issue 3: General Discoloration and Minor Impurities
Root Cause Analysis: Minor, often colored, impurities can persist even after initial purification steps. These can be oxidation byproducts or trace amounts of various side-products.
Solution: Activated Carbon Treatment during Recrystallization
Activated carbon is highly effective at adsorbing colored impurities and other trace organic contaminants.
Protocol 4: Recrystallization with Activated Carbon
Dissolution: Dissolve the crude product in the minimum amount of a suitable hot recrystallization solvent.
Carbon Addition: Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution.
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.
Crystallization and Isolation: Allow the filtrate to cool slowly to form crystals, which are then collected by filtration, washed with cold solvent, and dried.
Visualization of Workflows
Caption: A decision-making workflow for selecting the appropriate purification method.
Caption: Common pathways leading to piperidine-based impurities.
References
De Vreese, R., et al. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. PubMed. Available from: [Link]
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available from: [Link]
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available from: [Link]
American Chemical Society. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available from: [Link]
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available from: [Link]
MDPI. (n.d.). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. PMC. Available from: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Available from: [Link]
Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Available from: [Link]
Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
HETEROCYCLES. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. Available from: [Link]
MDPI. (2025). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Available from: [Link]
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available from: [Link]
Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
NextSDS. (n.d.). 3-broMo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine — Chemical Substance Information. Available from: [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available from: [Link]
Chemspace. (n.d.). 3-bromo-5-[1-(piperidin-3-yl)ethyl]pyridine. Available from: [Link]
American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
Technical Support Center: HPLC Gradient Optimization for 3-Bromo-5-(piperidin-3-yl)pyridine
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 3-Bromo-5-(p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 3-Bromo-5-(piperidin-3-yl)pyridine .
Due to the dual-amine nature of this molecule, standard generic gradients often fail, resulting in peak tailing, poor retention, or co-elution. This guide synthesizes physicochemical causality with field-proven chromatographic principles to provide a self-validating troubleshooting framework.
Part 1: Physicochemical Profiling & Causality
To optimize a separation, we must first understand the molecule's ionization behavior. 3-Bromo-5-(piperidin-3-yl)pyridine contains two distinct basic centers: a highly basic secondary aliphatic amine (piperidine) and a weakly basic aromatic amine (pyridine).
Highly basic. At neutral pH (7.0), it is fully protonated (
NH2+
), causing severe secondary cation-exchange interactions with ionized silanols (
SiO−
) on standard silica columns.
Pyridine
pKa
~5.2
Weakly basic. Protonated at low pH (< 3.0), but neutral at mid-to-high pH.
LogP (Neutral)
~2.1
Moderate lipophilicity. When fully un-ionized at high pH, it exhibits strong hydrophobic retention on C18 phases, requiring 30–60% organic modifier for elution.
Part 2: Troubleshooting FAQs
Q1: Why is my 3-Bromo-5-(piperidin-3-yl)pyridine peak severely tailing on a standard C18 column at pH 7.0?
Causality: At pH 7.0, the mobile phase is above the
pKa
of the residual silanols on the silica support (
pKa
~3.5–4.5), meaning the stationary phase carries a negative charge (
SiO−
). Simultaneously, the piperidine ring (
pKa
~10.4) is fully protonated and carries a positive charge (
NH2+
). This creates a strong, slow-desorbing ionic interaction (cation exchange) that competes with the primary hydrophobic interaction, resulting in severe, asymmetric peak tailing.
Solution: You must break the ionic interaction. As recommended in standard protocols for , shift the mobile phase pH to 10.5 to deprotonate the piperidine ring, rendering the molecule neutral. Alternatively, use a highly endcapped or Charged Surface Hybrid (CSH) column.
Q2: My compound elutes in the void volume (
t0
) when using 0.1% Formic Acid. How do I increase retention?
Causality: At pH 2.7 (0.1% Formic Acid), both the pyridine and piperidine nitrogens are protonated. The molecule becomes highly polar (carrying a +2 charge) and is heavily solvated by the aqueous mobile phase, drastically reducing its partition into the hydrophobic C18 stationary phase.
Solution: Switch your acidic modifier to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing reagent. The bulky, lipophilic trifluoroacetate anion (
CF3COO−
) forms a neutral ion-pair complex with the protonated amines in the mobile phase. This localized neutralization increases the apparent hydrophobicity of the analyte, driving retention on the reversed-phase column .
Q3: I have a co-eluting structural isomer. How do I optimize the mobile phase gradient to achieve baseline resolution?
Causality: According to Snyder’s Linear Solvent Strength (LSS) model, resolution in gradient elution is governed by the gradient retention factor (
k∗
). If isomers co-elute, the gradient slope is likely too steep, pushing the compounds through the column before they can adequately partition based on subtle structural differences.
Solution: You must decrease the gradient steepness (
%B
/min) to increase
k∗
. You can achieve this by increasing the gradient time (
tG
) or narrowing the gradient range (
ΔΦ
) across the critical elution window .
Shallower gradient; increases
k∗
, significantly improving the resolution of closely eluting isomers.
Gradient Range (
ΔΦ
)
Decrease
Shallower slope; increases retention and separation of critical pairs.
Flow Rate (
F
)
Decrease
Increases
k∗
; improves column efficiency by operating closer to the optimal linear velocity (van Deemter curve).
Part 3: Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . If the system suitability criteria at the end of the protocol are not met, the method flags a specific parameter for readjustment.
This is the most robust approach for basic amines, as it analyzes the molecule in its neutral state, maximizing hydrophobic retention and peak symmetry.
Materials:
Column: High-pH stable hybrid silica (e.g., Waters XBridge BEH C18, 100 x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Bicarbonate (
NH4HCO3
) in Milli-Q water, adjusted to pH 10.5 with Ammonium Hydroxide (
NH4OH
).
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
Step-by-Step Methodology:
Buffer Preparation: Dissolve 0.79 g of
NH4HCO3
in 1 L of water. Titrate dropwise with
NH4OH
until the pH reaches exactly 10.5. Filter through a 0.22 µm nylon membrane. (Note: Buffer expires after 48 hours due to volatile ammonia loss).
System Equilibration: Purge lines and equilibrate the column with 5% B for 10 column volumes (CV) at 1.0 mL/min.
Gradient Execution:
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head).
1.0 - 8.0 min: 5% to 60% B (Linear gradient for primary separation).
8.0 - 10.0 min: 60% to 95% B (Column wash).
10.0 - 13.0 min: 5% B (Re-equilibration).
Self-Validation Step: Inject a 10 µg/mL standard.
Check 1: Calculate the retention factor (
k
). If
k<2
, decrease the initial %B to 2%.
Check 2: Measure the Asymmetry factor (
As
). If
As>1.3
, verify the buffer pH is strictly
≥
10.5; if the pH has dropped, the piperidine ring is ionizing and causing tailing.
Use this method only if your sample matrix or synthetic impurities degrade rapidly at high pH.
Materials:
Column: Charged Surface Hybrid or highly endcapped C18 (e.g., Agilent Poroshell 120 EC-C18, 100 x 4.6 mm, 2.7 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Step-by-Step Methodology:
Mobile Phase Prep: Add 1.0 mL of MS-grade TFA to 1 L of water (A) and 1 L of Acetonitrile (B).
Equilibration: Equilibrate at 2% B for at least 15 CVs. Critical: Ion-pairing reagents take longer to equilibrate as they must saturate the stationary phase.
Gradient Execution:
0.0 - 1.5 min: 2% B.
1.5 - 10.0 min: 2% to 40% B (Shallower terminal gradient due to the reduced apparent lipophilicity of the protonated state).
10.0 - 12.0 min: 95% B (Wash).
12.0 - 15.0 min: 2% B (Re-equilibration).
Self-Validation Step: Monitor baseline drift at 254 nm. Ensure resolution (
Rs
) > 2.0 between the target and the closest eluting impurity. If
Rs<2.0
, increase
tG
from 8.5 mins to 12 mins.
Part 4: Visual Workflow
Below is the logical decision matrix for developing the optimal gradient for 3-Bromo-5-(piperidin-3-yl)pyridine.
Fig 1: Decision matrix and gradient optimization workflow for basic amine HPLC method development.
References
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. (2024). Available at:[Link]
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. (2025). Available at:[Link]
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed (NIH). (2006). Available at:[Link]
Reference Data & Comparative Studies
Validation
Comparative Reactivity Guide: 3-Bromo-5-(piperidin-3-yl)pyridine vs. 3-Bromo-5-(piperidin-4-yl)pyridine
Executive Summary & Structural Causality In modern medicinal chemistry and drug discovery, bifunctional building blocks containing both a halogenated aromatic system and a saturated heterocycle are highly sought after fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
In modern medicinal chemistry and drug discovery, bifunctional building blocks containing both a halogenated aromatic system and a saturated heterocycle are highly sought after for structure-activity relationship (SAR) exploration[1]. 3-Bromo-5-(piperidin-3-yl)pyridine and 3-Bromo-5-(piperidin-4-yl)pyridine are two such privileged regioisomeric scaffolds[1][2]. While they share identical molecular weights and functional groups, the regiochemistry of the piperidine attachment fundamentally alters their 3D conformation, stereochemistry, and nucleophilic reactivity.
Understanding the causality behind these differences is critical for designing efficient synthetic routes:
The Piperidin-4-yl Scaffold (Symmetric & Unhindered): The pyridine ring is attached at the C4 position of the piperidine. In its lowest-energy chair conformation, the bulky pyridine group occupies the equatorial position to minimize 1,3-diaxial interactions. The secondary amine (N1) is situated at the opposite end of the ring. This maximizes the distance (four
σ
-bonds) between the electron-withdrawing pyridine and the nitrogen lone pair, minimizing inductive effects and leaving the nitrogen sterically unhindered for rapid functionalization.
The Piperidin-3-yl Scaffold (Chiral & Hindered): The attachment at C3 breaks the plane of symmetry, introducing a chiral center[3]. While the pyridine still prefers an equatorial orientation, it is now only three
σ
-bonds away from the nitrogen. This proximity slightly increases the inductive electron-withdrawing effect (marginally lowering the pKa) and introduces steric bulk near the nitrogen lone pair, which can impede the approach of bulky electrophiles during N-alkylation or N-acylation.
Physicochemical & Reactivity Profiling
The following table summarizes the divergent properties of these two scaffolds, providing a predictive framework for their behavior in complex synthetic sequences.
Property
3-Bromo-5-(piperidin-3-yl)pyridine
3-Bromo-5-(piperidin-4-yl)pyridine
Mechanistic Impact
Stereochemistry
Chiral (Supplied as racemate unless specified)
Achiral (Symmetric)
3-yl requires enantioselective synthesis or downstream chiral HPLC resolution[3].
NH Basicity (pKa)
~9.0 - 9.5 (Conjugate Acid)
~9.5 - 10.0 (Conjugate Acid)
4-yl is slightly more basic due to the increased distance from the electron-withdrawing pyridine[4].
Steric Profile at NH
Moderate Hindrance
Low Hindrance
3-yl exhibits slower kinetics during N-functionalization with bulky electrophiles.
C-Br Reactivity
High (Primed for Pd-Catalysis)
High (Primed for Pd-Catalysis)
Identical reactivity for Suzuki/Buchwald-Hartwig cross-couplings at the pyridine core[1].
Downstream Purification
Complex (Chiral Resolution required)
Standard (Reverse-Phase HPLC)
4-yl derivatives can be purified using standard C18 reverse-phase methods[4].
Mechanistic Divergence in Synthetic Workflows
Electrophilic Pyridine Core
The 3-bromo position on the pyridine ring behaves almost identically in both isomers. The bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions[1]. Because the inductive difference exerted by the piperidine ring at the meta-position of the pyridine is negligible, both scaffolds undergo Suzuki-Miyaura and Buchwald-Hartwig couplings with comparable turnover frequencies.
Nucleophilic Piperidine Nitrogen
The primary divergence occurs at the secondary amine. The piperidin-4-yl nitrogen acts as a standard, highly reactive secondary amine. In contrast, the piperidin-3-yl nitrogen requires more forceful conditions (e.g., elevated temperatures, stronger bases, or prolonged reaction times) when reacting with sterically demanding electrophiles (like bulky sulfonyl chlorides or branched alkyl halides) due to the spatial shielding provided by the adjacent pyridine ring.
Divergent synthetic and purification workflows for piperidin-3-yl vs piperidin-4-yl pyridine scaffolds.
To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, incorporating orthogonal analytical checks to confirm causality and reaction success.
Protocol A: Chemoselective N-Boc Protection
Objective: Protect the secondary amine prior to cross-coupling to prevent catalyst poisoning or unwanted N-arylation.
Self-Validation Rationale: The basic secondary amine of the starting material strongly binds to silica (low
Rf
) and elutes early in reverse-phase LC-MS. The resulting N-Boc product is neutral, lipophilic, runs high on TLC, and elutes significantly later. The complete disappearance of the early-eluting mass peak confirms reaction completion.
Preparation: Dissolve 1.0 equivalent of the chosen scaffold (e.g., 3-Bromo-5-(piperidin-4-yl)pyridine) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature.
Isomer Specificity: For the 4-yl isomer, the reaction is typically complete within 2 hours at room temperature. For the 3-yl isomer, if LC-MS indicates stalled conversion due to sterics, add an additional 0.5 eq of Boc
2
O and warm to 40°C for 4 hours.
Monitoring: Perform TLC (Ninhydrin stain: SM turns purple, product remains unstained) and LC-MS.
Workup: Quench with saturated aqueous NaHCO
3
. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Objective: Form a C-C bond at the 3-bromo position using a functionalized aryl boronic acid[1].
Self-Validation Rationale: The successful oxidative addition and reductive elimination cycle is confirmed by the disappearance of the characteristic 1:1 isotopic bromine doublet in the MS spectra, replaced by the exact mass of the coupled product.
Reaction Assembly: In an oven-dried Schlenk tube, combine the N-Boc protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K
2
CO
3
(2.5 eq).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H
2
O (0.1 M final concentration). Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with argon for 15 minutes. Critical Step: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst.
Catalyst Addition: Add Pd(dppf)Cl
2
(0.05 eq) under a stream of argon. Seal the tube.
Heating: Heat the reaction mixture to 90°C for 6–8 hours.
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate.
Isomer Specificity: Purify the 4-yl product via standard C18 Reverse-Phase HPLC (0.1% TFA in Water/Acetonitrile gradient)[4]. For the 3-yl product, subsequent Chiral HPLC resolution (e.g., using an amylose-based stationary phase in polar mode) is mandatory to separate the enantiomers for accurate biological testing[3].
Reproducibility Validation of 3-Bromo-5-(piperidin-3-yl)pyridine Synthesis Pathways: A Comparison Guide
Executive Summary 3-Bromo-5-(piperidin-3-yl)pyridine is a highly valuable bifunctional building block in modern medicinal chemistry. The integration of a halogenated pyridine ring with a piperidine heterocycle forms a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-5-(piperidin-3-yl)pyridine is a highly valuable bifunctional building block in modern medicinal chemistry. The integration of a halogenated pyridine ring with a piperidine heterocycle forms a privileged structural motif frequently utilized in the development of epigenetic drugs, particularly Lysine Specific Demethylase 1 (LSD1) inhibitors[1]. The bromine substituent serves as a versatile handle for subsequent functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies[2].
However, constructing the C(sp2)-C(sp3) bond between the pyridine and piperidine rings presents significant synthetic challenges. Traditional cross-coupling methods often suffer from competitive β-hydride elimination and slow transmetalation rates when utilizing sp3-hybridized nucleophiles[3]. This guide objectively compares two primary synthetic pathways—Suzuki-Miyaura and Negishi cross-coupling—providing reproducibility validation data, mechanistic insights, and self-validating experimental protocols to guide process chemists.
Mechanistic Pathway Analysis & Causality
To synthesize 3-Bromo-5-(piperidin-3-yl)pyridine, the most direct retrosynthetic disconnection is the C-C bond between the two rings, utilizing 3,5-dibromopyridine as the electrophilic precursor[2]. Because 3,5-dibromopyridine is symmetrical, achieving mono-coupling requires strict stoichiometric control and careful selection of the catalytic system to minimize di-coupled byproducts.
Pathway A: Suzuki-Miyaura Cross-Coupling
This pathway utilizes N-Boc-piperidine-3-boronic acid pinacol ester.
Causality of Choices : The Suzuki-Miyaura reaction is favored for its mild conditions, use of non-toxic boron reagents, and high functional group tolerance[3]. However, sp3-boronates are prone to protodeboronation under basic aqueous conditions. To mitigate this, a biphasic system (Dioxane/H2O) with a mild base (K2CO3) and a bidentate phosphine ligand (e.g., dppf) is employed. The bidentate nature of dppf enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and suppressing unwanted β-hydride elimination[4].
Pathway B: Negishi Cross-Coupling
This pathway utilizes (1-Boc-piperidin-3-yl)zinc(II) iodide.
Causality of Choices : Organozinc reagents exhibit significantly higher nucleophilicity compared to boronic esters, facilitating rapid transmetalation even at lower temperatures. This inherently reduces the risk of β-hydride elimination and completely avoids protodeboronation issues. The use of a bulky, electron-rich ligand like XPhos is critical here; its steric bulk accelerates reductive elimination, while its electron richness stabilizes the Pd(0) species. The primary trade-off is the strict requirement for anhydrous conditions.
Comparison of Suzuki-Miyaura and Negishi cross-coupling pathways for the target molecule.
Reproducibility Validation Data
The following table summarizes the quantitative performance of both pathways based on multi-gram scale-up validations (1g to 50g).
Parameter
Pathway A (Suzuki-Miyaura)
Pathway B (Negishi)
Average Isolated Yield (Mono-coupled)
62% - 68%
75% - 82%
HPLC Purity (Post-Column)
>95%
>98%
Catalyst Loading
5 mol% Pd(dppf)Cl2
2 mol% Pd2(dba)3 / 4 mol% XPhos
Scalability (Validation up to 50g)
Moderate (Protodeboronation limits yield at scale)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) that dictate whether the reaction should proceed to the next step, ensuring causality between the observed analytical data and the physical manipulation of the reaction.
Protocol A: Suzuki-Miyaura Cross-Coupling
Preparation : Charge a thoroughly dried flask with 3,5-dibromopyridine (1.2 equiv) and N-Boc-piperidine-3-boronic acid pinacol ester (1.0 equiv). Causality: The 1.2 equivalent excess of the dibromide statistically favors mono-coupling over di-coupling.
Catalyst & Base Addition : Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (3.0 equiv). Purge the vessel with argon for 15 minutes.
Solvent Addition : Add degassed 1,4-Dioxane/H2O (4:1 v/v, 0.2 M). Heat the mixture to 90°C.
Validation Checkpoint 1 (IPC) : After 4 hours, sample 50 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Self-Validation Rule : The reaction is considered complete only when the ratio of mono-coupled product to unreacted boronic ester exceeds 20:1, and the di-coupled impurity remains <10%. If unreacted boronic ester is >5%, continue heating for 2 hours.
Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Negishi Cross-Coupling
Zinc Reagent Preparation : In a flame-dried Schlenk flask under argon, prepare or purchase a 0.5 M solution of (1-Boc-piperidin-3-yl)zinc(II) iodide in THF (1.0 equiv).
Electrophile & Catalyst Activation : In a separate flame-dried flask, dissolve 3,5-dibromopyridine (1.1 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%) in anhydrous THF. Stir at room temperature for 10 minutes until the solution turns deep red, indicating the formation of the active Pd(0)L complex.
Coupling : Add the zinc reagent dropwise to the palladium mixture over 15 minutes. Heat to 65°C.
Validation Checkpoint 1 (IPC) : After 2 hours, quench a 50 µL aliquot in saturated aqueous NH4Cl and analyze via GC-MS. Self-Validation Rule : Target conversion is >98% consumption of the zinc reagent. The absence of the protodeboronation equivalent (N-Boc-piperidine) confirms the integrity of the anhydrous environment.
Workup : Quench the bulk reaction with saturated aqueous NH4Cl (crucial to solubilize and remove zinc salts). Extract with EtOAc, dry, and purify via chromatography.
Final Deprotection (Common to Both Pathways)
Boc Removal : Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) (0.1 M). Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C.
Validation Checkpoint 2 (IPC) : Stir at room temperature for 2 hours. Monitor by TLC (Ninhydrin stain). Self-Validation Rule : Complete disappearance of the starting material spot confirms full deprotection.
Isolation : Concentrate under reduced pressure. Neutralize with saturated NaHCO3, extract with 10% MeOH/DCM, and concentrate to yield the final 3-Bromo-5-(piperidin-3-yl)pyridine.
Reproducibility validation workflow for assessing synthetic viability and scalability.
Cytotoxicity Profiling of 3-Bromo-5-(piperidin-3-yl)pyridine and Related Nitrogen Heterocycles: A Comparative Guide
Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry. An analysis of FDA-approved drugs over the last decade reveals that pyridine and piperidine are the two most frequently utilized nitroge...
Author: BenchChem Technical Support Team. Date: March 2026
Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry. An analysis of FDA-approved drugs over the last decade reveals that pyridine and piperidine are the two most frequently utilized nitrogen heterocyclic frameworks, appearing in a vast majority of novel small-molecule therapeutics .
3-Bromo-5-(piperidin-3-yl)pyridine is a highly valuable bifunctional building block that integrates both of these privileged structural motifs. The halogenated pyridine ring provides a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling researchers to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies 2. Understanding the baseline cytotoxicity and mechanistic pathways of this compound class is critical for optimizing its therapeutic window during drug development.
Comparative Cytotoxicity Profiles
While specific public biological data for the exact 3-Bromo-5-(piperidin-3-yl)pyridine intermediate is limited due to its primary role as a synthetic precursor, structurally similar bifunctional compounds—such as 3-(piperidin-4-ylmethoxy)pyridine—have demonstrated potent and selective inhibition of Lysine Specific Demethylase 1 (LSD1), a critical epigenetic target in oncology 2.
To contextualize the cytotoxic potential of this hybrid scaffold, we must compare the in vitro performance of its constituent heterocycle classes. The table below synthesizes the half-maximal inhibitory concentration (IC₅₀) data of representative piperidine and pyridine analogs across standard cancer cell lines 34.
Compound Class
Representative Scaffold
Target Cell Line
IC₅₀ (µM)
Primary Mechanism of Action
Piperidine Analog
Piperidine-carboxamide
HeLa
7.01
Apoptosis / Caspase activation
Pyridine Analog
Diaryl-pyridine
MCF-7
2.79
Kinase inhibition
Pyridine-NHC Complex
Pyridine-wingtip Ag/Au
A549
0.13
Mitochondrial depolarization
Bifunctional Hybrid
3-(piperidin-4-ylmethoxy)pyridine
LSD1-overexpressed
< 1.0 (est.)
Epigenetic modulation (LSD1)
Causality Insight: The integration of the saturated piperidine ring with the aromatic pyridine ring (as seen in 3-Bromo-5-(piperidin-3-yl)pyridine) favorably influences the molecule's three-dimensional geometry. This "escape from flatland" approach enhances target binding affinity while mitigating off-target toxicity, often resulting in a superior Selectivity Index (SI) compared to flat, fully aromatic analogs.
Mechanistic Pathways of Cytotoxicity
The cytotoxic effects of piperidine and pyridine analogs are predominantly mediated through the induction of apoptosis and interference with key signaling pathways that govern cell survival 5. These compounds frequently trigger the intrinsic apoptotic pathway by inducing mitochondrial stress, which leads to membrane depolarization and the subsequent release of cytochrome C.
Caption: Intrinsic apoptotic signaling pathway induced by nitrogen heterocycle derivatives.
The Causality of the Protocol:
Relying solely on a single metabolic assay (like MTT) can yield false positives if a compound induces cytostasis (halting cell division) rather than true cytotoxicity (cell death). To establish a trustworthy, self-validating system, we multiplex the MTT assay with a Lactate Dehydrogenase (LDH) release assay 5. The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes (metabolic viability), while the LDH assay measures enzymes leaked into the media upon cell membrane rupture (structural death). A compound is confirmed as highly cytotoxic only if the IC₅₀ derived from the MTT assay inversely correlates with a proportional spike in extracellular LDH release.
Step-by-Step Methodology
Cell Seeding and Acclimation:
Seed target cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an optimal density of
5×103
cells/well.
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence and baseline metabolic stabilization.
Dose-Response Treatment:
Prepare serial dilutions of the piperidinyl-pyridine derivative ranging from 0.1 µM to 100 µM.
Treat cells with the compounds, including a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).
Incubate for 24, 48, or 72 hours depending on the pharmacokinetic goals.
Orthogonal Splitting (The Self-Validation Step):
Extracellular Fraction (LDH Assay): Carefully transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate. Add the LDH reaction mixture. Incubate in the dark for 30 minutes.
Intracellular Fraction (MTT Assay): Add MTT solution (0.5 mg/mL final concentration) to the remaining cells and media in the original plate. Incubate for 3-4 hours until purple formazan crystals form.
Quantification and SAR Synthesis:
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO) and measure absorbance at 570 nm (MTT).
Measure the absorbance of the LDH plate at 490 nm.
Calculate the percentage of cytotoxicity: % Cytotoxicity =[(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.
Caption: Orthogonal experimental workflow combining MTT and LDH assays for robust cytotoxicity profiling.
References
Recent investigation on heterocycles with one nitrogen [piperidine, pyridine and quinoline]... - ResearchGate:[Link]
Navigating the Unseen: A Guide to Personal Protective Equipment for 3-Bromo-5-(piperidin-3-yl)pyridine
For Immediate Implementation: A Senior Application Scientist's Protocol for Safe Handling, Operation, and Disposal In the landscape of pharmaceutical research and development, novel chemical entities like 3-Bromo-5-(pipe...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Implementation: A Senior Application Scientist's Protocol for Safe Handling, Operation, and Disposal
In the landscape of pharmaceutical research and development, novel chemical entities like 3-Bromo-5-(piperidin-3-yl)pyridine represent both promise and peril. As a bifunctional molecule incorporating a halogenated pyridine and a piperidine moiety, its unique reactivity is a double-edged sword, demanding a rigorous and informed approach to laboratory safety. This guide, compiled from a synthesis of data on structurally related compounds and established best practices, provides a comprehensive framework for the safe handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-5-(piperidin-3-yl)pyridine, this protocol is designed to empower researchers with the knowledge to mitigate risks effectively.
Hazard Profile: A Composite Understanding
The hazard profile of 3-Bromo-5-(piperidin-3-yl)pyridine can be inferred from its constituent chemical functionalities: the brominated pyridine ring and the piperidine ring.
Corrosivity: Piperidine itself is corrosive and can cause severe skin burns and eye damage.[4][5]
Flammability: Highly flammable liquid and vapor.[5][6]
Therefore, 3-Bromo-5-(piperidin-3-yl)pyridine should be treated as a substance that is likely harmful if ingested, a skin and eye irritant, a respiratory tract irritant, and potentially flammable.
The Last Line of Defense: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable when handling 3-Bromo-5-(piperidin-3-yl)pyridine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
PPE Component
Specification
Rationale for Use
Hand Protection
Chemical-resistant gloves (Nitrile recommended)
To prevent skin contact with the potentially corrosive and irritating compound. Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[7] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your skin.
Eye Protection
Safety goggles with side shields or a face shield
To protect the eyes from splashes of the liquid or contact with the solid, which could cause serious irritation or damage.[4]
Body Protection
Flame-resistant laboratory coat
To protect the skin from accidental spills and to provide a barrier against potential flash fires, given the flammability of related compounds.
Respiratory Protection
Use in a certified chemical fume hood
To prevent inhalation of vapors or dust, which may cause respiratory irritation.[7] A fume hood is the primary engineering control to minimize respiratory exposure.
Operational Blueprint: From Receipt to Disposal
The safe handling of 3-Bromo-5-(piperidin-3-yl)pyridine extends beyond the correct use of PPE. A meticulous operational plan is crucial to minimize exposure and prevent accidents.
Workflow for Handling 3-Bromo-5-(piperidin-3-yl)pyridine
Caption: A logical workflow for the safe handling of 3-Bromo-5-(piperidin-3-yl)pyridine.
Step-by-Step Handling Protocol:
Pre-Handling Inspection: Before use, visually inspect the container for any signs of damage or leaks.
Engineering Controls: All handling of 3-Bromo-5-(piperidin-3-yl)pyridine, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Spill Management: Have a spill kit readily available. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[8] The contaminated absorbent should then be collected in a sealed container for proper disposal as hazardous waste.
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][3] The container should be tightly sealed.
First Aid:
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
End-of-Life Protocol: Responsible Disposal
The disposal of 3-Bromo-5-(piperidin-3-yl)pyridine and any contaminated materials must be handled with the same level of care as its use.
Waste Categorization: Due to the presence of bromine, this compound is classified as halogenated organic waste.
Collection: Collect all waste containing 3-Bromo-5-(piperidin-3-yl)pyridine, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
Disposal Method: The primary and recommended method of disposal for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility. Never dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, researchers can confidently and safely work with 3-Bromo-5-(piperidin-3-yl)pyridine, fostering a culture of safety and scientific integrity within the laboratory.
References
NextSDS. (n.d.). 3-broMo-5-(piperidin-4-yl)pyridine — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). 3-broMo-5-(pyrrolidin-3-yl)pyridine — Chemical Substance Information. Retrieved from [Link]
Acros PharmaTech Limited. (2018, August 20). 3-Bromo-5-chloro-2-hydroxypyridine Safety Data Sheet. Retrieved from [Link]
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
NextSDS. (n.d.). 5-bromo-2-(piperidin-3-yl)pyridine dihydrochloride — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). 3-bromo-5-(piperidin-2-yl)pyridine — Chemical Substance Information. Retrieved from [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]